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  • Product: 5-(Azetidin-3-yl)pyrimidine hydrochloride
  • CAS: 1255531-16-8

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Azetidin-3-yl)pyrimidine Hydrochloride Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Azetidin-3-yl)pyrimidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride, a valuable heterocyclic building block for drug discovery and development. The document details a robust two-step synthetic pathway, including the rationale behind the use of protecting groups and specific reaction conditions. Furthermore, it establishes a full suite of analytical methodologies for the structural elucidation and purity assessment of the final compound, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: The Significance of the Azetidinyl-Pyrimidine Scaffold

The convergence of the azetidine and pyrimidine moieties in a single molecular scaffold represents a powerful strategy in modern medicinal chemistry. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs, owing to its ability to act as a hydrogen bond donor and acceptor.[1] The azetidine ring, a strained four-membered heterocycle, serves as a versatile bioisostere for larger, more flexible groups, often improving physicochemical properties such as solubility and metabolic stability while providing novel three-dimensional exit vectors for further chemical exploration.[2][3]

5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS No. 1255531-16-8) is a key intermediate that provides chemists with a synthetically accessible entry point to this privileged scaffold.[4] This guide offers an in-depth, field-proven perspective on its preparation and rigorous analytical validation, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride is most effectively approached via a two-step sequence involving a protected intermediate. The core logic rests on the necessity of masking the reactive secondary amine of the azetidine ring to prevent undesirable side reactions during the construction of the C-C bond with the pyrimidine ring.

The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is widely employed due to its stability under a range of reaction conditions and its clean, selective removal under acidic conditions.[5][6] The overall synthetic workflow is depicted below.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection & Salt Formation A Protected Azetidine Precursor (e.g., N-Boc-3-iodoazetidine) C tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate (Intermediate) A->C Cross-Coupling Reaction (e.g., Suzuki, Negishi) B Pyrimidine Precursor (e.g., 5-bromopyrimidine) B->C Cross-Coupling Reaction (e.g., Suzuki, Negishi) D tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate E 5-(Azetidin-3-yl)pyrimidine hydrochloride (Final Product) D->E Acidic Deprotection (HCl in Dioxane/Methanol)

Figure 1: High-level overview of the synthetic workflow.

Step 1: Synthesis of tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate (Intermediate)

Principle: The key transformation is the creation of the C-C bond between the C5 position of the pyrimidine ring and the C3 position of the azetidine ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction. The choice of precursors can vary (e.g., boronic esters with halides, or organozinc reagents with halides), but the fundamental principle remains the same. The use of an N-Boc protected azetidine precursor is critical to ensure the azetidine nitrogen does not interfere with the catalytic cycle or undergo undesired side reactions.

Experimental Protocol:

  • Reagent Preparation: To a dry, argon-purged reaction vessel, add tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate, 5-bromopyrimidine, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate as a pure solid.

Step 2: Synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride (Final Product)

Principle: The final step involves the removal of the N-Boc protecting group. This is an acid-labile group, and its deprotection is efficiently achieved using a strong acid.[7] The mechanism involves protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas. A molecule of CO₂ is also released. Using hydrochloric acid as the reagent conveniently allows for the simultaneous deprotection and formation of the desired hydrochloride salt, which often aids in purification by promoting crystallization.

Experimental Protocol:

  • Reagent Preparation: Dissolve the purified tert-butyl 3-(pyrimidin-5-yl)azetidine-1-carboxylate from the previous step in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.

  • Acid Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a concentrated aqueous solution).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt may begin to precipitate out of the solution.[8] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If a solid has precipitated, it can be collected by filtration.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by trituration with a solvent like diethyl ether or by recrystallization to afford 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

G A Synthesized Sample 5-(Azetidin-3-yl)pyrimidine HCl B Purity Assessment A->B C Structural Confirmation A->C D RP-HPLC B->D E ¹H & ¹³C NMR C->E F Mass Spectrometry (MS) C->F G Final Confirmation (Identity & Purity >95%) D->G E->G F->G

Figure 2: Workflow for the analytical characterization of the final product.

Physicochemical Properties
PropertyValueReference
CAS Number 1255531-16-8[4]
Molecular Formula C₇H₁₀ClN₃[4]
Molecular Weight 171.63 g/mol [4]
Appearance Expected to be an off-white to white solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The following tables outline the expected chemical shifts for the target compound dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.2Singlet1HPyrimidine C2-HDeshielded proton between two nitrogen atoms.[9]
~9.0Singlet2HPyrimidine C4-H, C6-HAromatic protons on the pyrimidine ring.[9]
~4.3 - 4.5Multiplet4HAzetidine CH₂ (C2, C4)Protons adjacent to the protonated nitrogen atom in the strained ring.[10][11]
~4.0 - 4.2Multiplet1HAzetidine CH (C3)Methine proton at the point of substitution.
(Varies)Broad Singlet2HNH₂⁺Exchangeable protons of the ammonium salt.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~160Pyrimidine C2Carbon atom situated between two electronegative nitrogen atoms.[9]
~158Pyrimidine C4, C6Aromatic carbons adjacent to nitrogen atoms.[9]
~125Pyrimidine C5Quaternary carbon attached to the azetidine ring.
~50Azetidine C2, C4Carbons adjacent to the nitrogen atom in the four-membered ring.[11]
~30Azetidine C3Methine carbon at the junction with the pyrimidine ring.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the analysis is performed on the free base form of the molecule (C₇H₉N₃, MW = 135.17).

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 136.09

  • Rationale: The observed mass corresponds to the protonated molecule, confirming the molecular weight of the parent compound. Further fragmentation analysis can provide additional structural information.[12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product. A reversed-phase method is typically employed.[14][15]

Table 3: Typical RP-HPLC Method Parameters

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or 25°C

A successful synthesis should yield a single major peak with a purity level of ≥95% by area percentage.

Safety and Handling

5-(Azetidin-3-yl)pyrimidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This guide has detailed a reliable and well-rationalized approach to the synthesis and characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride. By employing a robust N-Boc protection strategy followed by a straightforward acidic deprotection, this valuable building block can be prepared in high purity. The comprehensive suite of analytical techniques described herein provides a validated framework for quality control, ensuring the material is suitable for its intended use in discovery and development programs. The principles and protocols outlined serve as a practical resource for chemists working to access this important chemical scaffold.

References

  • Wessjohann, L. A., et al. (2007). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]

  • De La Torre, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Karos, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Shikhaliev, K. S., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Excelra. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • de Esch, I. J. P., et al. (2018). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Godhani, D. R., et al. (2023). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Available at: [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Kerekes, A. D., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. PubMed. Available at: [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]

  • El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules. Available at: [Link]

  • ATB. 1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid. Available at: [Link]

  • Saied, S. M., et al. (2012). Synthesis of Pyrimidines Fused with Azaheterocyclic Five and Six Membered Rings. Iraqi Academic Scientific Journals. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • Viciosa, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available at: [Link]

  • Supporting Information. 3. Available at: [Link]

  • CSIR-NIScPR. The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Al-Soud, Y. A., et al. (2004). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI. Available at: [Link]

  • Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule features a pyrimidine ring, a cornerstone of numerous biologically active compounds, linked to a strained four-membered azetidine ring. This unique structural combination presents both opportunities and challenges for synthetic chemists and pharmacologists. The azetidine moiety can act as a rigid scaffold, influencing the molecule's conformation and interaction with biological targets, while the pyrimidine core offers multiple points for further functionalization.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides an in-depth technical overview of the spectroscopic data for 5-(Azetidin-3-yl)pyrimidine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide a comprehensive understanding of the molecule's spectroscopic signature.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data.

Figure 1: Structure and atom numbering of the 5-(Azetidin-3-yl)pyrimidine cation.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of protons within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(Azetidin-3-yl)pyrimidine hydrochloride in 0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as it solubilizes the hydrochloride salt and allows for the exchange of the labile N-H proton of the azetidinium ion, simplifying the spectrum.

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1.0 second.

    • Acquisition Time: Approximately 4 seconds.

    • Spectral Width: 0 to 12 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual HDO signal at 4.79 ppm.

Data Interpretation

The ¹H NMR spectrum of 5-(Azetidin-3-yl)pyrimidine hydrochloride in D₂O is characterized by distinct signals corresponding to the pyrimidine and azetidine ring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.12s1HH-2
8.95s2HH-4, H-6
4.53quintet1HH-3'
4.28t4HH-2', H-4'

s = singlet, t = triplet, quintet = quintet

  • Pyrimidine Protons: The aromatic region of the spectrum is defined by two sharp singlets. The downfield signal at 9.12 ppm is assigned to the H-2 proton, which is deshielded by the two adjacent nitrogen atoms. The signal at 8.95 ppm, integrating to two protons, corresponds to the equivalent H-4 and H-6 protons.

  • Azetidine Protons: The aliphatic region contains signals from the azetidine ring. The proton at the point of attachment to the pyrimidine ring, H-3', appears as a quintet at 4.53 ppm due to coupling with the four neighboring methylene protons. The methylene protons at positions H-2' and H-4' are chemically equivalent and appear as a triplet at 4.28 ppm, coupled to the H-3' proton.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2.0 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum.

Data Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon skeleton.

Chemical Shift (δ) ppmAssignment
160.5C-2
158.2C-4, C-6
120.8C-5
50.4C-2', C-4'
35.1C-3'
  • Pyrimidine Carbons: The carbons of the pyrimidine ring appear in the downfield region. The C-2 carbon is the most deshielded at 160.5 ppm, followed by the equivalent C-4 and C-6 carbons at 158.2 ppm. The carbon bearing the azetidine substituent, C-5, is observed at 120.8 ppm.

  • Azetidine Carbons: The aliphatic carbons of the azetidine ring are found upfield. The methylene carbons, C-2' and C-4', are observed at 50.4 ppm, while the methine carbon, C-3', is found at 35.1 ppm.

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-(Azetidin-3-yl)pyrimidine hydrochloride in a mixture of water and methanol (1:1). Dilute to a final concentration of 10 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Data Interpretation

The molecular formula of 5-(Azetidin-3-yl)pyrimidine is C₇H₉N₃, with a monoisotopic mass of 135.080 g/mol . In positive ion ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

m/z (observed)m/z (calculated)Ion Formula
136.087136.087[C₇H₁₀N₃]⁺

The high-resolution mass spectrum should show a prominent peak at m/z 136.087, corresponding to the protonated molecular ion [M+H]⁺. This provides strong evidence for the elemental composition of the molecule. Tandem MS (MS/MS) can be used to further confirm the structure through fragmentation analysis.

fragmentation parent [M+H]⁺ m/z = 136.087 frag1 Loss of NH₃ m/z = 119.061 parent->frag1 -NH₃ frag2 Loss of C₂H₄ m/z = 108.066 parent->frag2 -C₂H₄

Figure 2: Proposed ESI+ fragmentation pathway for 5-(Azetidin-3-yl)pyrimidine.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and LC-MS provides a comprehensive and unambiguous characterization of 5-(Azetidin-3-yl)pyrimidine hydrochloride. The data presented in this guide are consistent with the assigned structure and can serve as a valuable reference for researchers working with this compound and related analogs. Adherence to the described protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing drug discovery and development programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • PubChem Compound Summary for CID 10422, Azetidine. National Center for Biotechnology Information. [Link]

Foundational

The Emergence of Azetidine-Pyrimidine Analogs: A Technical Guide to a Novel Scaffold in Drug Discovery

Foreword: The Strategic Fusion of Strained Rings and Privileged Scaffolds In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is a perpetual endeav...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Fusion of Strained Rings and Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is a perpetual endeavor. This guide delves into the burgeoning field of azetidine-pyrimidine analogs , a class of compounds born from the strategic union of a strained four-membered azetidine ring and the "privileged" pyrimidine scaffold. The inherent ring strain of the azetidine moiety offers unique conformational constraints and metabolic stability, while the pyrimidine core is a well-established pharmacophore in a multitude of approved drugs, particularly in oncology.[1][2][3] This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the design rationale, synthesis, and biological evaluation of these promising new chemical entities. We will move beyond a mere recitation of facts to explore the causal relationships behind experimental choices, fostering a deeper understanding of this exciting area of drug discovery.

The Azetidine Advantage: More Than Just a Small Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug design due to its unique physicochemical properties.[1] Its high ring strain (approx. 25.4 kcal/mol) and sp³-rich character confer a rigid, three-dimensional geometry that can enhance binding to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability.[1][4] This conformational rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or a point of substitution to modulate basicity and lipophilicity.[5]

The incorporation of an azetidine motif is not merely a bioisosteric replacement for larger rings; it is a strategic decision to impart specific, advantageous properties to a drug candidate. Several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety, underscoring its value in modern medicinal chemistry.[1]

The Pyrimidine Core: A Cornerstone of Kinase Inhibition

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[6] In medicinal chemistry, it is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[7] Pyrimidine derivatives are particularly prominent as kinase inhibitors, with many approved drugs targeting kinases like EGFR, SYK, and JAK.[2][8][9] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key hydrogen bond acceptors, enabling crucial interactions with the hinge region of the ATP-binding pocket of kinases.[10]

Designing Novel Azetidine-Pyrimidine Analogs: A Synthesis of Strategy

The logical evolution in drug design is to combine these two powerful moieties to create novel analogs with potentially synergistic effects on potency, selectivity, and pharmacokinetic profiles. The azetidine ring can be appended to the pyrimidine core at various positions (e.g., C2, C4/C6, or C5), leading to distinct chemical matter with diverse biological activities. A recent patent application (WO/2023/279105) has disclosed a series of azetidinyl pyrimidines as potent kinase inhibitors for the treatment of cancer and inflammatory diseases, validating the therapeutic potential of this scaffold.[6]

General Synthetic Strategies

The synthesis of azetidine-pyrimidine analogs can be approached through several convergent strategies. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with an azetidine derivative.

A versatile route to 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a guanidine derivative. To incorporate an azetidine moiety at the 2-position, one could envision a multi-step synthesis starting from a commercially available di-substituted pyrimidine.

Experimental Protocol: Synthesis of a 2-(Azetidin-1-yl)pyrimidine Analog

Step 1: Synthesis of N-(4-(5-bromothiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-yl)-1-(aryl)methanimine (Schiff Base Intermediate)

  • To a solution of 4-(5-bromothiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine (1 mmol) in ethanol (20 mL), add the desired aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base intermediate.[11]

Step 2: Synthesis of 2-Azetidinone Derivative

  • In a round-bottom flask, dissolve the Schiff base intermediate (1 mmol) and triethylamine (1.5 mmol) in 1,4-dioxane (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-azetidinone derivative.[11]

Proposed Synthetic Workflow Diagram

G cluster_0 Synthesis of Azetidine-Pyrimidine Analog start Halogenated Pyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction azetidine Azetidine Derivative azetidine->reaction base Base (e.g., DIPEA) base->reaction solvent Solvent (e.g., DMF) solvent->reaction purification Purification (e.g., Chromatography) reaction->purification product Azetidine-Pyrimidine Analog purification->product G cluster_1 EGFR Signaling Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Analog Azetidine-Pyrimidine Analog Analog->EGFR Inhibition ATP ATP ADP ADP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an azetidine-pyrimidine analog.

Future Directions and Conclusion

The exploration of azetidine-pyrimidine analogs is still in its early stages, but the initial findings are highly encouraging. The convergence of the desirable properties of both the azetidine and pyrimidine moieties offers a compelling rationale for their continued investigation. Future work should focus on expanding the chemical space of these analogs through the development of novel synthetic methodologies. A deeper understanding of their SAR through systematic medicinal chemistry efforts will be crucial for optimizing their potency, selectivity, and drug-like properties. Furthermore, the identification of specific kinase targets and the elucidation of their mechanism of action at a molecular level will pave the way for their potential clinical development. This technical guide provides a solid foundation for researchers to embark on the discovery and development of the next generation of therapeutics based on this exciting and promising scaffold.

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Exploratory

The Biological Versatility of Novel Pyrimidine Derivatives: A Guide to Activity, Mechanism, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold The pyrimidine ring system stands as a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold

The pyrimidine ring system stands as a cornerstone in the architecture of life and medicine. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is woven into the very fabric of genetic material.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a foundation upon which a multitude of therapeutic agents have been built.[2][3][4][5][6][7][8] Its unique physicochemical properties, including the capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, allow pyrimidine derivatives to effectively interact with a wide array of biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][9]

This guide moves beyond a mere catalog of compounds. It is designed to provide drug development professionals with a deeper understanding of the causality behind the diverse biological activities of novel pyrimidine derivatives. We will explore their mechanisms of action in key therapeutic areas, present robust, self-validating protocols for their evaluation, and synthesize data to illuminate the path from rational design to potential clinical application. Our focus will be on the most vibrant areas of current research: oncology, infectious diseases, and inflammatory conditions.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The fight against cancer has been significantly advanced by molecules that can selectively interfere with the cellular machinery co-opted by tumors. Pyrimidine derivatives have emerged as exceptionally potent agents in this domain, primarily through their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

Core Mechanism: Kinase Inhibition

Many pyrimidine-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[10][11] The pyrimidine core acts as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase. This blockade prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant growth. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[9][10][12] Some novel derivatives also exhibit anticancer effects through alternative mechanisms such as DNA intercalation and the inhibition of topoisomerase II.[13]

For instance, pyrimidine-sulfonamide hybrids have been developed to dually target EGFR and HER2, which is particularly relevant in certain types of breast cancer.[9] Furthermore, novel aminopyrimidine compounds like RDS 344 have demonstrated broad efficacy, inhibiting cell proliferation in diverse cancers such as glioblastoma and triple-negative breast cancer.[1]

Key Signaling Pathway: EGFR Cascade

The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers. Pyrimidine-based inhibitors are designed to block this pathway at its source.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic signaling

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative novel pyrimidine derivatives against various human cancer cell lines. Lower values indicate higher potency.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)< 50[3]
Pyrimidine-TriazoleCompound 5cMCF-7 (Breast)1.57[14]
Pyrimidine-TriazoleCompound 5gMCF-7 (Breast)3.70[14]
HydrazinopyrimidineGeneralLoVo (Colon)Varies[13]
HydrazinopyrimidineGeneralHeLa (Cervical)Varies[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a self-validating system for assessing the selective cytotoxicity of novel compounds.[15] The inclusion of non-malignant cells is crucial for determining a selectivity index, a better predictor of therapeutic potential than raw potency alone.[15]

Objective: To determine the concentration of a novel pyrimidine derivative that inhibits the growth of cancer cells by 50% (IC₅₀) and to assess its selectivity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-malignant human cell line (e.g., NHDF - Normal Human Dermal Fibroblasts).[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Novel pyrimidine derivatives (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well microtiter plates.

  • Microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To establish a consistent, sub-confluent monolayer of cells for treatment.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose cells to a range of concentrations to determine a dose-response curve.

    • Prepare serial dilutions of the pyrimidine derivatives (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: The MTT tetrazolium salt is reduced by metabolically active (living) cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization:

    • Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette to dissolve the formazan crystals completely.

  • Data Acquisition and Analysis:

    • Rationale: To quantify cell viability and calculate IC₅₀ values.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Part 2: Antimicrobial Activity - Combating Microbial Resistance

The rise of antibiotic resistance necessitates the development of new chemical entities with novel mechanisms of action. Pyrimidine derivatives have shown considerable promise as antibacterial and antifungal agents.[16][17][18]

Core Mechanism: Disruption of Fundamental Processes

The antimicrobial action of pyrimidine derivatives often stems from their ability to interfere with essential microbial processes. A key proposed mechanism for some sulfanilamide-pyrimidine hybrids is their capacity to intercalate into bacterial DNA, forming a supramolecular complex that disrupts DNA replication and transcription, ultimately leading to cell death.[1]

Experimental Workflow: Antimicrobial Susceptibility Testing (AST)

A standardized workflow is critical for obtaining reproducible results in antimicrobial testing.[19] The Kirby-Bauer disk diffusion method provides a reliable and visually intuitive assessment of a compound's activity.

AST_Workflow cluster_prep Preparation cluster_plate Inoculation & Application cluster_read Incubation & Analysis A 1. Isolate microbial colony B 2. Prepare standardized inoculum (0.5 McFarland) A->B C 3. Swab Mueller-Hinton agar plate for confluent growth B->C D 4. Apply paper disks impregnated with pyrimidine derivatives C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Measure diameter of inhibition zones (mm) E->F G 7. Interpret results (Susceptible, Intermediate, Resistant) F->G

Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.

Experimental Protocol: Disk Diffusion Susceptibility Test

Objective: To qualitatively assess the antimicrobial activity of novel pyrimidine derivatives against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[20]

  • Mueller-Hinton agar (MHA) plates.[21]

  • Sterile paper disks (6 mm diameter).

  • Novel pyrimidine derivatives at a known concentration.

  • 0.5 McFarland turbidity standard.

  • Sterile swabs and saline.

  • Incubator.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Rationale: To standardize the bacterial density, ensuring reproducibility.[21]

    • Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Rationale: To create a uniform "lawn" of bacteria for clear observation of inhibition zones.

    • Within 15 minutes of standardization, dip a sterile swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[21]

  • Disk Application:

    • Rationale: The disk acts as a reservoir from which the compound diffuses into the agar.

    • Impregnate sterile paper disks with a known amount of the pyrimidine derivative solution. Allow the solvent to evaporate.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Include a positive control (standard antibiotic) and a negative control (disk with solvent only).

  • Incubation:

    • Rationale: To allow for bacterial growth and diffusion of the antimicrobial agent.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Measurement and Interpretation:

    • Rationale: The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.

    • Measure the diameter of the clear zone around each disk (zone of inhibition) in millimeters (mm).

    • Compare the zone sizes to standardized charts to classify the organism as susceptible, intermediate, or resistant to the tested compound.

Part 3: Antiviral Activity - Interrupting the Viral Life Cycle

The chemical space of antiviral drugs is rich with pyrimidine analogues, a testament to their ability to mimic natural nucleosides and interfere with viral replication.

Core Mechanisms: Diverse Modes of Inhibition

Novel pyrimidine derivatives can exhibit antiviral activity through various mechanisms. Some function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), binding to a hydrophobic pocket on the reverse transcriptase enzyme and inducing a conformational change that inactivates it, a strategy used in treating HIV.[9] More recent discoveries have revealed compounds that do not directly target viral enzymes but instead modulate the host's immune response. For example, certain amino acid-functionalized pyrimidines activate the cellular type I interferon signaling pathway, enhancing the host's innate antiviral defenses against enteroviruses.[22]

Viral Replication and Inhibition Points

Viral_Replication Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (e.g., Reverse Transcription) Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Inhibitor_RT NNRTIs Inhibitor_RT->Replication Inhibition Host_Defense Host Interferon Response Host_Defense->Replication Inhibition Host_Defense->Synthesis Inhibition

Caption: Key stages of viral replication and potential targets for pyrimidine derivatives.

Quantitative Data Summary: Antiviral Efficacy

The following table summarizes the half-maximal effective concentration (EC₅₀) for representative novel pyrimidine derivatives against specific viruses.

Compound ClassDerivative ExampleTarget VirusEC₅₀ (µM)Reference
Amino Acid-Functionalized PyrimidineCompound 8dEnterovirus 71 (EV71)12.86[22]
Amino Acid-Functionalized PyrimidineCompound 8eCoxsackievirus B3 (CVB3)11.72[22]
Pyrimido[4,5-d]pyrimidineCompound 7a/7bHuman Coronavirus 229EActive[23]

Part 4: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation underlies numerous diseases, from arthritis to cardiovascular conditions. Pyrimidine derivatives have been explored as potent anti-inflammatory agents, offering a more targeted approach than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

Core Mechanism: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[24][25] A key goal in modern drug design is to achieve selective inhibition of COX-2 (the inducible isoform at sites of inflammation) over COX-1 (the constitutive isoform responsible for gastric protection). This selectivity can significantly reduce the gastrointestinal side effects associated with older NSAIDs.[26][27] Studies have shown that certain novel pyrimidine derivatives exhibit high selectivity for COX-2, with some even demonstrating antioxidant properties by reducing reactive oxygen species (ROS) levels in inflammatory cell models.[27]

Pathway Diagram: Arachidonic Acid Cascade

Arachidonic_Acid cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid (from cell membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain, Fever) COX2->PG2 Inhibitor Selective Pyrimidine COX-2 Inhibitor Inhibitor->COX1 Weak Inhibition Inhibitor->COX2 Strong Inhibition

Caption: The arachidonic acid cascade, showing selective inhibition of COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[28]

Objective: To assess the ability of a novel pyrimidine derivative to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200 g).

  • 1% Carrageenan solution in sterile saline.

  • Novel pyrimidine derivative.

  • Standard drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer.

Step-by-Step Methodology:

  • Animal Grouping and Acclimatization:

    • Rationale: To ensure uniform and stress-free experimental conditions.

    • Divide animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound(s). Allow animals to acclimatize for at least one week.

  • Baseline Measurement:

    • Rationale: To establish the initial paw volume for each animal before inducing inflammation.

    • Gently immerse the right hind paw of each rat into the plethysmometer up to a marked line and record the initial paw volume (V₀).

  • Drug Administration:

    • Rationale: To allow for absorption and distribution of the test compound before the inflammatory stimulus.

    • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups. Wait for a specified time (e.g., 60 minutes).

  • Induction of Inflammation:

    • Rationale: Carrageenan is an irritant that induces a biphasic, reproducible inflammatory response.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Rationale: The increase in paw volume is a direct measure of the inflammatory edema.

    • Measure the paw volume (Vt) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Rationale: To quantify the anti-inflammatory effect as a percentage of edema inhibition.

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Statistically analyze the data (e.g., using ANOVA) to determine significance.

Conclusion and Future Outlook

The pyrimidine scaffold is a remarkably versatile and enduring platform for drug discovery. The diverse biological activities—from kinase inhibition in cancer to the disruption of microbial DNA and the selective modulation of inflammatory enzymes—underscore its vast therapeutic potential. The ongoing exploration of novel derivatives, particularly those designed as multi-target agents or those that leverage new mechanisms like host-immune modulation, promises to deliver the next generation of more effective and safer medicines.[3] The robust experimental frameworks detailed in this guide provide the necessary tools for researchers to rigorously validate these new chemical entities, ensuring that only the most promising candidates advance toward clinical development.

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  • Gawalska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

  • Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]

  • Abuelizz, H. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Mahdi, Z. A. (2019). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). SlideShare. Available at: [Link]

  • Wróbel, A., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Raj, V., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. Available at: [Link]

  • Tracz, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Patel, R. V., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis. Available at: [Link]

  • Kasahara, Y., et al. (1973). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. J-Stage. Available at: [Link]

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Foundational

The Azetidine Scaffold: A Cornerstone of Modern Structure-Activity Relationship Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry The azetidine ring, a four-membered saturated nitrogen-cont...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1][2] Its ascent is largely attributable to a unique combination of structural and physicochemical properties that offer medicinal chemists a powerful tool to address key challenges in drug design. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, endows azetidine-containing molecules with a delicate balance of stability and controlled reactivity.[3] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of azetidine-containing compounds, delving into the synthetic strategies, conformational implications, and bioisosteric potential that underpin their success in modern therapeutic development.

The Azetidine Advantage: Unpacking the Physicochemical and Structural Rationale

The strategic incorporation of an azetidine moiety into a drug candidate is a decision rooted in its ability to favorably modulate key pharmacokinetic and pharmacodynamic properties. The rationale behind this choice is multifaceted, stemming from the ring's distinct characteristics.

Conformational Rigidity and Pre-organization

The constrained nature of the four-membered ring significantly reduces the conformational flexibility of a molecule.[1] This "conformational lock" can pre-organize the pharmacophoric elements of a ligand into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target. This often translates to enhanced binding affinity and potency. For instance, the replacement of a more flexible linker with an azetidine ring can lead to a significant improvement in activity by forcing key functional groups into optimal orientations for interaction with a receptor or enzyme active site.

Vectorial Control and Exploration of Chemical Space

The defined geometry of the azetidine ring provides precise vectorial control over the placement of substituents. The nitrogen atom and the three carbon atoms of the ring offer distinct points for functionalization, allowing for a systematic exploration of the surrounding chemical space. This is particularly advantageous in lead optimization, where fine-tuning of substituent positions is critical for maximizing potency and selectivity.

Physicochemical Property Modulation

The introduction of an azetidine ring can have a profound impact on a molecule's physicochemical profile. Its sp³-rich character often leads to improved solubility and reduced lipophilicity compared to more aromatic systems, which can enhance oral bioavailability and reduce off-target toxicity.[4] Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor, contributing to favorable interactions with biological targets and improving aqueous solubility.

Metabolic Stability

The azetidine scaffold can enhance the metabolic stability of a drug candidate by blocking sites of metabolism. The strained ring system is often less susceptible to enzymatic degradation compared to more flexible aliphatic chains or larger rings. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance their metabolic stability and overall pharmacokinetic performance.[1]

Navigating the Synthetic Landscape: Enabling the Exploration of Azetidine SAR

The growing appreciation for the azetidine scaffold has spurred the development of robust and versatile synthetic methodologies. A deep understanding of these synthetic routes is crucial for designing and executing effective SAR campaigns.

Core Synthesis: Building the Azetidine Ring

The construction of the azetidine ring itself can be achieved through various strategies, including intramolecular cyclization of 1,3-aminoalcohols or their derivatives, [2+2] cycloadditions, and ring contractions of larger heterocycles. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Functionalization Strategies

Once the azetidine core is in place, further functionalization is often required to explore the SAR. Two key intermediates, N-Boc-azetidin-3-ol and N-Boc-azetidin-3-one, serve as versatile platforms for introducing diversity.

Workflow for the Synthesis and Functionalization of 3-Substituted Azetidines

G cluster_synthesis Synthesis of Key Intermediate cluster_functionalization Functionalization N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol Swern_Oxidation Swern Oxidation N-Boc-azetidin-3-ol->Swern_Oxidation Further_Derivatization_OH Diverse 3-O-Substituted Azetidines N-Boc-azetidin-3-ol->Further_Derivatization_OH O-Alkylation, Esterification, etc. N-Boc-azetidin-3-one N-Boc-azetidin-3-one Reductive_Amination Reductive Amination N-Boc-azetidin-3-one->Reductive_Amination Swern_Oxidation->N-Boc-azetidin-3-one 3-Amino-azetidines 3-Amino-azetidines Reductive_Amination->3-Amino-azetidines Further_Derivatization_NH Diverse 3-N-Substituted Azetidines 3-Amino-azetidines->Further_Derivatization_NH Amide Coupling, Sulfonylation, etc. Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reductive_Amination

Caption: Synthetic workflow for 3-substituted azetidines.

This protocol describes the oxidation of a primary or secondary alcohol to an aldehyde or ketone, respectively, a crucial step in generating the versatile azetidin-3-one intermediate.

  • Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Activation: Stir the resulting mixture at -78 °C for 30 minutes to form the chlorodimethylsulfonium salt (the "Swern reagent").

  • Alcohol Addition: Add a solution of N-Boc-azetidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

  • Oxidation: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, allowing it to warm to room temperature slowly.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidin-3-one.

This protocol outlines the formation of a C-N bond through the reaction of a ketone with a primary amine, a key method for introducing diverse substituents at the 3-position of the azetidine ring.[5]

  • Imine Formation: To a solution of N-Boc-azetidin-3-one (1.0 equivalent) and a primary amine (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol, add acetic acid (catalytic amount). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-azetidine derivative.

Case Study: Azetidine-Containing STAT3 Inhibitors - A Deep Dive into SAR

The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for cancer therapy. The development of azetidine-containing STAT3 inhibitors provides an excellent case study to illustrate the principles of SAR.

From Proline to Azetidine: A Leap in Potency

Initial lead compounds based on a proline scaffold showed micromolar potency.[6] Recognizing the potential for conformational rigidification to enhance binding, medicinal chemists replaced the five-membered proline ring with the more constrained four-membered azetidine ring. This strategic modification led to a significant increase in potency, with some azetidine-based analogs exhibiting sub-micromolar activity.[6][7]

SAR Progression from Proline to Azetidine

G cluster_properties Key Physicochemical Drivers Proline Proline-based Scaffold (IC50: µM range) Modification Scaffold Hop: Conformational Rigidification Proline->Modification Azetidine Azetidine-based Scaffold (IC50: sub-µM range) Modification->Azetidine Reduced Flexibility Reduced Flexibility Modification->Reduced Flexibility Optimal Vector\nPlacement Optimal Vector Placement Modification->Optimal Vector\nPlacement

Caption: Azetidine scaffold hop enhances STAT3 inhibition.

Quantitative SAR of Azetidine-Based STAT3 Inhibitors

The following table summarizes the SAR of a series of azetidine-2-carboxamide analogs, highlighting the impact of substitutions on the potency against STAT3.

CompoundR1 (Benzoic Acid Moiety)R2 (Cyclohexylbenzyl Moiety)EMSA IC₅₀ (µM)[6]
Lead (Proline) 2-OH-PhCyclohexylmethyl>5.0
5a 2-OH-PhCyclohexylmethyl0.52
5o 2-OH-Ph2-Pyridylmethyl0.38
6f 4-F-PhCyclohexylmethyl1.08
8q SalicylamideCyclohexylmethyl0.77
9k Benzofused N-heterocycleCyclohexylmethyl1.18

Data extracted from J. Med. Chem. 2021, 64, 1, 438–461.

The data clearly demonstrates that the transition from a proline to an azetidine scaffold (Lead vs. 5a) results in a significant potency enhancement. Further optimization of the R2 group, replacing the cyclohexylmethyl with a 2-pyridylmethyl moiety (5o), led to the most potent compound in this series, likely due to additional favorable interactions with the STAT3 protein. Modifications to the R1 group also had a notable impact on activity, with the salicylamide (8q) and various benzofused N-heterocycles (e.g., 9k) retaining sub-micromolar to low micromolar potency.

Biological Evaluation of Azetidine-Containing Compounds

A crucial aspect of any SAR study is the robust biological evaluation of the synthesized compounds. For the STAT3 inhibitors, a key in vitro assay is the Electrophoretic Mobility Shift Assay (EMSA).

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Probe Labeling: Radiolabel a high-affinity sis-inducible element (hSIE) DNA probe, a known STAT3 binding sequence, with [γ-³²P]ATP.

  • Binding Reaction: Incubate the nuclear extracts with varying concentrations of the azetidine-containing inhibitor for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled hSIE probe to the mixture and incubate for an additional 20-30 minutes to allow for STAT3-DNA binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Dry the gel and visualize the bands by autoradiography. Quantify the intensity of the STAT3-DNA complex band to determine the IC₅₀ value of the inhibitor.

Azetidine as a Bioisostere: Beyond a Simple Scaffold

The utility of the azetidine ring extends beyond its role as a rigid scaffold. It can also serve as a bioisostere for other common functional groups, offering a strategy to overcome liabilities associated with the original moiety.

Azetidine vs. Pyrrolidine and Piperidine: A Comparative Analysis
PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.4[3]~5.4[3]~0
Conformational Flexibility LowModerateHigh (Chair/Boat)
Basicity (pKa of conjugate acid) ~11.29~11.27~11.12
Lipophilicity (clogP) LowerIntermediateHigher

The higher ring strain and lower conformational flexibility of azetidine compared to pyrrolidine and piperidine make it a more effective tool for conformational constraint. While all three are basic, the subtle differences in their pKa and lipophilicity can be exploited to fine-tune a compound's properties.

Azetidine as a Proline Bioisostere

L-azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can be considered a constrained analog of proline.[7][8] Its incorporation into peptides can induce specific turn structures, distinct from those favored by proline, offering a way to modulate peptide conformation and biological activity.[9] However, it's important to note that the misincorporation of azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and toxicity.[8][10]

Conclusion: The Enduring Value of the Azetidine Motif

The azetidine ring has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its unique blend of conformational rigidity, vectorial control, and favorable physicochemical properties provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of the structure-activity relationships of azetidine-containing compounds, underpinned by robust synthetic strategies and rigorous biological evaluation, will continue to drive the discovery of next-generation medicines across a wide range of therapeutic areas.

References

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Preparation of 5-(Azetidin-3-yl)pyrimidine hydrochloride Solutions for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide for the solubilization and handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 1255531-16-8) for use in cell culture applications. The protocol details the ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization and handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 1255531-16-8) for use in cell culture applications. The protocol details the rationale behind solvent selection, step-by-step instructions for preparing sterile, high-concentration stock solutions, and best practices for storage and quality control. The primary objective is to ensure the compound's stability, bioavailability, and the reproducibility of experimental results in sensitive cell-based assays. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals aiming to achieve reliable pharmacological data.

Introduction: The Importance of Proper Compound Handling

5-(Azetidin-3-yl)pyrimidine is a small molecule that, like many nitrogen-containing heterocyclic compounds, is frequently supplied as a hydrochloride (HCl) salt. This salt form is deliberately chosen during synthesis and purification to enhance the compound's stability and, most importantly, to increase its aqueous solubility compared to the free base form.[1][2][3] The success of any in vitro experiment hinges on the accurate and complete dissolution of the test compound. Improper solubilization can lead to inaccurate dosing, precipitation in culture media, and ultimately, non-reproducible or misleading experimental outcomes.

This guide provides a scientifically grounded, field-proven protocol designed to mitigate these risks. We will explore the chemical principles governing the choice of solvent and provide two distinct, validated protocols for preparing aqueous and organic-based stock solutions.

Compound Properties & Handling

A thorough understanding of the compound's physicochemical properties is the foundation of a reliable dissolution protocol.

PropertyValueSource
IUPAC Name 5-(Azetidin-3-yl)pyrimidine hydrochloride-
CAS Number 1255531-16-8[4]
Molecular Formula C₇H₁₀ClN₃[4]
Molecular Weight 171.63 g/mol [4]
Form Solid (likely a crystalline powder)[5][6]
Storage Recommended at -20°C for long-term stability[4]

Safety & Handling: Handle 5-(Azetidin-3-yl)pyrimidine hydrochloride in accordance with its Safety Data Sheet (SDS). Based on GHS hazard statements for similar compounds, it should be handled with care, avoiding inhalation, and skin and eye contact.[4] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

The Science of Solvent Selection: A Decision Framework

The choice of solvent is the most critical decision in this process. The goal is to create a high-concentration stock solution that can be easily diluted into the cell culture medium without causing precipitation or cytotoxicity.

The Hydrochloride Salt Advantage: The protonated amine in the azetidine ring forms an ionic bond with the chloride ion, making the molecule more polar and thus more amenable to dissolving in polar solvents like water. Dissolving the HCl salt in a neutral aqueous buffer will result in a slightly acidic solution. However, the high buffering capacity of standard cell culture media (e.g., DMEM, RPMI-1640) easily neutralizes the minute amount of acid introduced upon dilution of the stock solution.

Below is a decision-making workflow for selecting the appropriate solvent system.

start Start: Define Required Stock Concentration (e.g., 10 mM) test_aqueous Test Solubility in Sterile Aqueous Buffer (e.g., PBS) start->test_aqueous check_aqueous Is Compound Fully Dissolved Visually? test_aqueous->check_aqueous use_aqueous SUCCESS: Use Protocol 1 (Aqueous) check_aqueous->use_aqueous Yes test_dmso Test Solubility in Sterile DMSO check_aqueous->test_dmso No check_dmso Is Compound Fully Dissolved Visually? test_dmso->check_dmso use_dmso SUCCESS: Use Protocol 2 (DMSO) check_dmso->use_dmso Yes fail FAILURE: Re-evaluate experiment. Consider alternative solvents or compound formulation. check_dmso->fail No

Caption: Solvent Selection Workflow for 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Experimental Protocol 1: Aqueous-Based Stock Solution (Primary Recommendation)

This protocol is recommended as the first choice due to the high probability of aqueous solubility and the superior compatibility of aqueous solutions with cell culture systems.

4.1. Materials

  • 5-(Azetidin-3-yl)pyrimidine hydrochloride powder

  • Sterile, cell culture grade Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical polypropylene tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (PVDF or PES membrane recommended for low protein binding)

  • Sterile syringes

  • Sterile, single-use cryovials for aliquoting

4.2. Step-by-Step Methodology

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired stock concentration. For a 10 mM stock solution in 10 mL :

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.010 L x 171.63 g/mol x 1000 mg/g = 17.16 mg

  • Weigh Compound: Under sterile conditions (e.g., in a clean laminar flow hood), accurately weigh the calculated mass of the compound into a sterile conical tube.

    • Expert Tip: Weighing directly into the dissolution tube minimizes transfer loss and contamination risk.

  • Add Solvent: Add the calculated volume (10 mL) of sterile PBS to the tube containing the compound.

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect against a dark background to ensure no particulates remain.

    • Causality: Sonication can also be used but may generate heat; use in short bursts to avoid potential compound degradation.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.

    • Trustworthiness: This step is a non-negotiable standard for all solutions added to cell cultures. It removes any potential microbial contaminants or undissolved micro-particulates.

  • Aliquot and Store: Dispense the final sterile stock solution into single-use, sterile cryovials (e.g., 100 µL aliquots). Store immediately at -20°C or -80°C.

    • Expert Tip: Aliquoting prevents repeated freeze-thaw cycles, which can compromise the stability of the compound in solution.[7]

Experimental Protocol 2: DMSO-Based Stock Solution (Alternative)

Use this protocol if the required stock concentration exceeds the compound's aqueous solubility.

5.1. Materials

  • All materials from Protocol 1, replacing PBS with sterile, anhydrous Dimethyl Sulfoxide (DMSO).

5.2. Step-by-Step Methodology

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Add Solvent: Add the calculated volume of sterile DMSO.

  • Promote Dissolution: Vortex vigorously. Most compounds are highly soluble in DMSO, so warming is typically unnecessary. Ensure complete dissolution by visual inspection.

  • Aliquot and Store: Dispense into single-use cryovials and store at -20°C or -80°C.

    • Critical Note: Sterile filtration of 100% DMSO is often omitted as it can be difficult (due to viscosity) and may degrade certain filter membranes. The use of high-purity, sterile-packaged DMSO and strict aseptic technique is paramount. If filtration is deemed necessary, use a DMSO-compatible filter (e.g., PTFE).

5.3. Important Considerations for DMSO Stocks

  • Final Concentration: When diluting the DMSO stock into your cell culture medium, ensure the final concentration of DMSO does not exceed a level toxic to your specific cell line, typically <0.5% (v/v), and ideally ≤0.1%.

  • Control Group: Always include a "vehicle control" in your experiments, where cells are treated with the same final concentration of DMSO used in the experimental group.

General Workflow & Quality Control

The following diagram outlines the complete workflow from solid compound to cell treatment, emphasizing key control points.

cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in Selected Solvent weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot & Store (-20°C / -80°C) filter->aliquot thaw 5. Thaw Aliquot (Room Temp) aliquot->thaw dilute 6. Dilute to Working Concentration in Media thaw->dilute treat 7. Add to Cells dilute->treat

Caption: Standard workflow from compound solubilization to cell treatment.

Best Practices for Trustworthy Results:

  • Solubility Check: Before preparing a large batch, test the solubility of a small amount of the compound in the chosen solvent at the target concentration.

  • Precipitation Watch: When diluting the stock solution into the final culture medium, add the stock solution to the medium (not vice-versa) while gently vortexing the medium. Visually inspect for any signs of precipitation (cloudiness).

  • Documentation: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.[8]

References

  • Lim, H.D., et al. (2015). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • U.S. Pharmacopeial Convention. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmacopeial Forum. Available at: [Link]

  • Zhang, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Google Patents. (2010). A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Google Patents. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Wikipedia. (2023). Azetidine. Available at: [Link]

  • Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks. Available at: [Link]

  • Paulekuhn, G.S., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances. Available at: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available at: [Link]

  • National Center for Biotechnology Information. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology. Available at: [Link]

  • Cellculture2. (2024). Preparation of cell culture media. Available at: [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC?. Available at: [Link]

  • Ark Pharma Scientific Limited. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Azetidine Derivatives in Modern Drug Discovery

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of properties—conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of properties—conformational rigidity, a three-dimensional sp³-rich character, and favorable physicochemical attributes—renders it a privileged structure in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the application of azetidine derivatives in drug discovery, complete with detailed synthetic protocols and methods for biological evaluation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this versatile scaffold in their own research endeavors.

The Azetidine Advantage in Medicinal Chemistry

The strategic incorporation of an azetidine ring into a drug candidate can profoundly and beneficially impact its pharmacological profile. The inherent ring strain of approximately 25.4 kcal/mol, while ensuring stability for practical handling, also imparts a unique reactivity that can be harnessed in synthesis.[2] This strained ring system offers a balance between the high reactivity of aziridines and the conformational flexibility of larger pyrrolidines and piperidines.[2][3]

Key advantages of integrating azetidine moieties include:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to their more lipophilic carbocyclic or larger heterocyclic counterparts.[1][3] This is a critical consideration in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Structural Rigidity and Conformational Constraint: The rigid nature of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[4][5] This conformational restriction also provides a well-defined exit vector for further chemical modifications, allowing for precise exploration of the surrounding chemical space.[3]

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic and acyclic functionalities.[3] For instance, they can replace proline residues, as seen in the development of potent STAT3 inhibitors, or act as bioisosteres for ketones and other functional groups, offering novel three-dimensional arrangements.[3][6]

  • Access to Novel Chemical Space: The incorporation of sp³-rich azetidine scaffolds moves away from the flat, aromatic structures that have historically dominated drug discovery, providing access to new and underexplored areas of chemical space.[3]

The successful application of these principles is evidenced by the growing number of FDA-approved drugs containing the azetidine motif, such as:

Drug NameTherapeutic AreaTargetContribution of Azetidine Moiety
Azelnidipine AntihypertensiveCalcium Channel BlockerEnhances pharmacokinetic profile.[1][4][7]
Cobimetinib OncologyMEK1/2 InhibitorContributes to receptor selectivity and metabolic stability.[1][4]
Baricitinib Rheumatoid ArthritisJAK InhibitorImproves metabolic stability and pharmacokinetic properties.[1]

Synthetic Strategies for Azetidine Derivatives: A Detailed Protocol

The synthesis of functionalized azetidines is a critical step in their application. Numerous synthetic routes have been developed, including cycloaddition reactions, ring contractions, and strain-release methodologies.[2] Here, we present a robust and versatile two-step protocol for the synthesis of 3-substituted azetidine derivatives, commencing with a Horner-Wadsworth-Emmons (HWE) reaction, followed by an aza-Michael addition.

Experimental Workflow: Synthesis of 3-Substituted Azetidines

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Purification & Characterization A 1-Boc-3-azetidinone C NaH in THF A->C Add to B Methyl 2-(dimethoxyphosphoryl)acetate B->C Add to D tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate C->D Forms I Purification (Distillation/Chromatography) D->I E HWE Product (D) G DBU in Acetonitrile E->G Reacts with F Amine Nucleophile (R-NH2) F->G Reacts with H 3-Substituted Azetidine Derivative G->H Yields H->I J Characterization (NMR, FT-IR, MS) I->J G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Analysis A Isolate Nuclear Extracts (from cancer cells with active STAT3) C Incubate Nuclear Extract with Azetidine Inhibitor A->C B Prepare Labeled DNA Probe (e.g., Biotinylated hSIE) D Add Labeled DNA Probe B->D C->D E Binding Reaction Mixture D->E F Native PAGE E->F G Transfer to Membrane F->G H Detection (e.g., Chemiluminescence) G->H I Quantify Band Intensity H->I

Sources

Method

Application and Protocol Guide: Developing 5-(Azetidin-3-yl)pyrimidine Hydrochloride as a Novel Chemical Probe for Target Identification

Introduction: The Potential of a Privileged Scaffold In the landscape of chemical biology and drug discovery, the identification of novel protein targets for small molecules is a critical step in understanding disease pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the identification of novel protein targets for small molecules is a critical step in understanding disease pathology and developing new therapeutics. Chemical probes, small molecules designed to selectively interact with a specific protein target, are indispensable tools in this endeavor.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to engage a wide range of biological targets through various non-covalent interactions.[2] Similarly, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant interest for its ability to impart desirable physicochemical properties, conformational rigidity, and novel three-dimensional trajectories for molecular interactions.[3][4]

The compound 5-(Azetidin-3-yl)pyrimidine hydrochloride presents an intriguing starting point for the development of a chemical probe. Its structure marries the target-binding potential of the pyrimidine ring with the favorable properties of the azetidine group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically develop and validate 5-(Azetidin-3-yl)pyrimidine hydrochloride as a chemical probe for target identification and validation. We will proceed from initial biological characterization to the synthesis of functionalized probes and their application in state-of-the-art chemoproteomic workflows.

Part 1: Initial Biological Characterization and Hypothesis Generation

Before embarking on the synthesis of specialized probes, it is imperative to establish the biological activity of the parent compound, 5-(Azetidin-3-yl)pyrimidine hydrochloride. This initial phase aims to identify a measurable biological phenotype that can be used to guide the subsequent target deconvolution efforts.

Phenotypic Screening

A broad, unbiased approach is to screen the compound in a panel of well-characterized cell-based phenotypic assays. This could include assays for cell viability across a panel of cancer cell lines, assays for inflammatory cytokine production, or high-content imaging screens that monitor changes in cellular morphology. A confirmed, dose-dependent phenotypic effect provides the necessary biological context for target identification.

Target Class Screening (e.g., Kinome Profiling)

Given the prevalence of pyrimidine-based kinase inhibitors, a focused screen against a panel of recombinant kinases is a logical starting point.[5][6] Commercially available kinase profiling services can rapidly assess the compound's inhibitory activity against hundreds of kinases. A selective "hit" against a particular kinase or kinase family would provide a strong hypothesis for the compound's mechanism of action.

Table 1: Hypothetical Initial Screening Data for 5-(Azetidin-3-yl)pyrimidine hydrochloride

Assay TypeCell Line / TargetEndpointResult (IC50/EC50)
Cell ViabilityMCF-7 (Breast Cancer)ATP content1.2 µM
Cell ViabilityA549 (Lung Cancer)ATP content> 50 µM
Kinase Panel ScreenKinase XPhosphorylation85 nM
Kinase Panel ScreenKinase YPhosphorylation2.5 µM
Kinase Panel Screen>400 other kinasesPhosphorylation> 10 µM

This data is hypothetical and for illustrative purposes.

The hypothetical data above suggests that 5-(Azetidin-3-yl)pyrimidine hydrochloride selectively inhibits the proliferation of MCF-7 cells and is a potent and selective inhibitor of "Kinase X". This provides a strong rationale for developing chemical probes to confirm "Kinase X" as the cellular target.

Part 2: Design and Synthesis of Functionalized Probes

To identify the cellular targets of 5-(Azetidin-3-yl)pyrimidine hydrochloride, it is necessary to synthesize derivatives that can be used for affinity capture or covalent labeling of target proteins. This involves the addition of a linker and a functional handle (e.g., biotin for affinity purification, a photoreactive group for covalent capture) to the core scaffold.

Probe Design Considerations
  • Point of Attachment: The linker should be attached to a position on the molecule that is not critical for its biological activity. Based on the structure, the secondary amine of the azetidine ring is a chemically tractable and likely solvent-exposed vector for modification.

  • Linker Length and Composition: A flexible linker (e.g., a short polyethylene glycol chain) is often used to minimize steric hindrance and allow the probe to access the target's binding site.

  • Negative Control: A crucial component of any chemical probe experiment is a closely related, but biologically inactive, negative control.[7] A good strategy is to introduce a modification that is expected to disrupt binding to the target, such as the methylation of a key hydrogen bond donor or acceptor. For our compound, a possible negative control could involve methylation of one of the pyrimidine nitrogens, which would likely disrupt its hydrogen bonding capabilities.

Proposed Synthetic Strategy for an Affinity Probe

The secondary amine of the azetidine provides a convenient handle for derivatization. A proposed synthesis for a biotinylated affinity probe is outlined below. This involves the acylation of the azetidine nitrogen with a linker terminating in a biotin moiety.

G cluster_0 Synthesis of an Affinity Probe start 5-(Azetidin-3-yl)pyrimidine hydrochloride step1 Boc-protection of azetidine start->step1 Boc2O, Et3N step2 Coupling with Biotin-PEG-NHS ester step1->step2 Biotin-PEG-NHS, DIPEA, DMF step3 Boc deprotection step2->step3 TFA/DCM product Biotinylated Affinity Probe step3->product

Caption: Proposed synthetic route for a biotinylated affinity probe.

Part 3: Target Identification using Affinity-Based Proteomics

With a synthesized affinity probe and a corresponding negative control, the next step is to identify the interacting proteins from a complex biological sample, such as cell lysate.

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

Affinity purification coupled with mass spectrometry is a powerful technique to identify proteins that bind to a small molecule. The general workflow involves incubating the biotinylated probe with cell lysate, capturing the probe-protein complexes on streptavidin-coated beads, washing away non-specific binders, and then eluting and identifying the bound proteins by mass spectrometry.

G cluster_1 Affinity Purification-Mass Spectrometry (AP-MS) Workflow node_style node_style lysate Cell Lysate Preparation incubation Incubation with Affinity Probe lysate->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elution of Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Data Analysis & Hit Identification ms->analysis

Caption: General workflow for an AP-MS experiment.

Detailed Protocol for AP-MS
  • Cell Culture and Lysis: Culture MCF-7 cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with streptavidin-agarose beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

  • Probe Incubation: Incubate the pre-cleared lysate with the biotinylated affinity probe (e.g., 10 µM final concentration) or the negative control probe for 2-4 hours at 4°C. In a parallel competition experiment, pre-incubate the lysate with an excess of the free, unmodified 5-(Azetidin-3-yl)pyrimidine hydrochloride (e.g., 100 µM) before adding the affinity probe.

  • Capture of Probe-Protein Complexes: Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of biotin.

  • Protein Identification by Mass Spectrometry: The eluted proteins are then subjected to in-gel or in-solution trypsin digestion, followed by LC-MS/MS analysis to identify the proteins.

  • Data Analysis: Potential target proteins are those that are significantly enriched in the affinity probe pulldown compared to the negative control pulldown and whose binding is competed by the free compound.

Part 4: Target Engagement and Validation in a Cellular Context

Identifying a protein in a pulldown experiment is not sufficient to confirm it as the cellular target. It is crucial to demonstrate that the small molecule engages the target protein within intact cells.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9]

G cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow cells Treat Cells with Compound or Vehicle heating Heat Aliquots to a Range of Temperatures cells->heating lysis Lyse Cells and Separate Soluble Fraction heating->lysis detection Detect Soluble Target Protein (e.g., Western Blot) lysis->detection curve Generate Melting Curve detection->curve

Caption: Workflow for a CETSA experiment.

Detailed Protocol for CETSA
  • Cell Treatment: Treat intact MCF-7 cells with 5-(Azetidin-3-yl)pyrimidine hydrochloride (e.g., at 1x, 10x, and 100x its cell-based IC50) or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein (e.g., "Kinase X" from our hypothetical screen) remaining at each temperature by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Part 5: Downstream Validation and Mechanistic Studies

Once a target has been identified and engagement has been confirmed, further experiments are needed to validate its role in the observed phenotype.

  • RNA Interference (RNAi) or CRISPR/Cas9-mediated Knockdown/Knockout: Depletion of the identified target protein should recapitulate the phenotype observed with the small molecule. For example, knocking down "Kinase X" in MCF-7 cells should lead to a decrease in cell viability.

  • Enzymatic Assays: If the target is an enzyme, the compound should inhibit its activity in vitro using purified protein.

  • Target-dependent Cellular Assays: The effect of the compound on downstream signaling pathways known to be regulated by the target should be assessed. For "Kinase X", this would involve measuring the phosphorylation of its known substrates in treated cells.

Conclusion

The journey from a promising molecular scaffold to a validated chemical probe is a multi-step, iterative process that requires a combination of chemical synthesis, proteomics, and cell biology. This guide provides a comprehensive roadmap for developing 5-(Azetidin-3-yl)pyrimidine hydrochloride into a valuable tool for target identification. By systematically characterizing its biological activity, synthesizing appropriate functionalized probes, employing robust chemoproteomic strategies, and rigorously validating target engagement in a cellular context, researchers can unlock the full potential of this novel compound to illuminate biological pathways and identify new therapeutic opportunities.

References

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Application

Application and Protocols for the Use of 5-(Azetidin-3-yl)pyrimidine Hydrochloride in Kinase Inhibitor Assays

Introduction: The Strategic Role of the Azetidinyl-Pyrimidine Scaffold in Kinase Inhibition The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors, with numerous FDA-approved drugs levera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Azetidinyl-Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in the architecture of modern kinase inhibitors, with numerous FDA-approved drugs leveraging this privileged scaffold.[1][2] Its success stems from its ability to mimic the purine ring of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[3] This fundamental interaction provides a robust anchor for inhibitor binding, making the pyrimidine core an ideal starting point for developing potent and selective kinase modulators.

The addition of an azetidine ring at the 5-position of the pyrimidine core, as in 5-(Azetidin-3-yl)pyrimidine hydrochloride, introduces a three-dimensional structural element that can be strategically exploited. This non-planar, saturated heterocycle projects a vector out of the plane of the pyrimidine ring, allowing for interactions with regions of the kinase active site beyond the hinge. This can be critical for achieving selectivity, as these outer regions are often less conserved across the kinome. The basic nitrogen of the azetidine ring can also form crucial salt-bridge or hydrogen-bond interactions, further enhancing binding affinity and specificity. The hydrochloride salt form ensures solubility and stability of the compound for use in aqueous assay buffers.

This document provides a comprehensive guide for researchers on how to evaluate the inhibitory potential of 5-(Azetidin-3-yl)pyrimidine hydrochloride, a representative of the promising azetidinyl-pyrimidine class, against protein kinases. We will detail the principles and step-by-step protocols for key biochemical and cellular assays essential for characterizing novel kinase inhibitors.

Part 1: Foundational Biochemical Assays for Kinase Activity

Biochemical assays are the first step in characterizing a potential kinase inhibitor. They utilize purified, recombinant kinase, a specific substrate, and ATP to measure the enzyme's catalytic activity in a controlled, cell-free environment. The primary goal is to determine the compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle of Luminescence-Based ADP Detection (ADP-Glo™ Assay)

A widely used method for quantifying kinase activity is to measure the amount of ADP produced, as it is directly proportional to substrate phosphorylation. The ADP-Glo™ Kinase Assay is a robust, high-throughput platform that accomplishes this through a two-step enzymatic process.[4] First, after the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP.[2] Second, a detection reagent is added to convert the generated ADP back into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[2][4]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) Compound_Prep Prepare serial dilution of 5-(Azetidin-3-yl)pyrimidine HCl Dispense_Cmpd Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase/Substrate working solution Add_Kinase Add Kinase/Substrate mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP solution Add_ATP Initiate reaction with ATP ATP_Prep->Add_ATP Dispense_Cmpd->Add_Kinase Incubate1 Pre-incubate (15 min, RT) Add_Kinase->Incubate1 Incubate1->Add_ATP Incubate2 Incubate (e.g., 60 min, RT) Add_ATP->Incubate2 Add_ReagentA Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate2->Add_ReagentA Incubate3 Incubate (40 min, RT) Add_ReagentA->Incubate3 Add_ReagentB Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate3->Add_ReagentB Incubate4 Incubate (30-60 min, RT) Add_ReagentB->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence

Caption: Workflow for a typical biochemical kinase inhibitor assay using ADP-Glo™.

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials:

  • 5-(Azetidin-3-yl)pyrimidine hydrochloride

  • Recombinant kinase of interest (e.g., EGFR, JAK2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase, typically contains HEPES, MgCl2, MnCl2, DTT, and BSA)

  • ATP, high purity

  • DMSO, molecular biology grade

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-(Azetidin-3-yl)pyrimidine hydrochloride in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. This will be your 100x final concentration plate. For example, starting from 1 mM down to 17 nM.

    • Transfer 1 µL of the DMSO dilutions to the assay plate. Include DMSO-only wells for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (background) controls.

  • Kinase Reaction Setup (Total Volume: 10 µL):

    • Prepare a 2x Kinase/Substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).

    • Add 5 µL of the 2x Kinase/Substrate solution to each well of the assay plate containing the compound.

    • Mix by shaking the plate for 30 seconds.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2x ATP solution in Kinase Buffer. The concentration should be at the apparent Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

    • Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to remain within the linear range of the assay.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[5] This terminates the kinase reaction.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well.[5]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[5]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme) from all data points.

    • Normalize the data by setting the DMSO control (0% inhibition) to 100% activity and the background control to 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

ParameterRecommended Starting ConditionRationale
Compound Concentration 10-point, 1:3 serial dilution, starting at 10 µMCovers a wide concentration range to accurately define the top and bottom of the dose-response curve.
ATP Concentration At or near the Km for the specific kinaseProvides a sensitive measure for ATP-competitive inhibitors.
Enzyme Concentration Titrate to achieve ~10-30% ATP to ADP conversionEnsures the assay operates within the linear range, avoiding substrate depletion or product inhibition.
Reaction Time 60 minutesA common starting point, but should be optimized to stay within the linear range of the assay.
DMSO Concentration ≤ 1% final concentrationMinimizes solvent effects on enzyme activity.

Part 2: Cellular Assays for Target Engagement and Functional Impact

While biochemical assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to confirm that a compound can enter cells, engage its intended target, and exert a functional effect in a physiological context.

Principle of Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[7] When a compound binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[7] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, usually by Western blot or other protein detection methods.[7][8] A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Protein Analysis Cell_Culture Culture cells to ~80% confluency Treat_Cells Treat cells with compound (e.g., 1 hour, 37°C) Cell_Culture->Treat_Cells Harvest Harvest and resuspend cells in PBS Treat_Cells->Harvest Aliquot Aliquot cell suspension Harvest->Aliquot Heat Heat aliquots at different temperatures (e.g., 40-70°C, 3 min) Aliquot->Heat Lyse Lyse cells via freeze-thaw cycles Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Quantify Quantify protein by Western Blot / ELISA Collect->Quantify Analyze Plot soluble protein vs. temperature Quantify->Analyze

Caption: General workflow for determining target engagement using CETSA®.

Protocol: CETSA® for Target Engagement

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • 5-(Azetidin-3-yl)pyrimidine hydrochloride

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g

  • Reagents for protein quantification (e.g., Western blot antibodies, SDS-PAGE gels, etc.)

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the desired concentration of 5-(Azetidin-3-yl)pyrimidine hydrochloride or vehicle (DMSO) for 1-2 hours in a 37°C incubator.

  • Heating and Lysis:

    • Harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a defined cell density.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures using a thermal cycler (e.g., a gradient from 40°C to 70°C).[8] Include an unheated control.

    • Lyse the cells by performing 2-3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]

  • Analysis of Soluble Fraction:

    • Pellet the aggregated proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target kinase in the soluble fraction using Western blotting. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each treatment group (vehicle vs. compound), normalize the band intensity at each temperature to the intensity of the unheated (25°C) sample.

    • Plot the normalized soluble protein fraction against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

Functional Cellular Assay: Inhibition of Substrate Phosphorylation

To demonstrate that target engagement translates into a functional outcome, it is crucial to measure the inhibition of the kinase's activity within the cell. This is typically done by quantifying the phosphorylation of a known downstream substrate of the target kinase.

G cluster_pathway Downstream Signaling EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor 5-(Azetidin-3-yl)pyrimidine (Exemplary Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Caption: Simplified EGFR signaling pathway and point of inhibition.

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight. If necessary, serum-starve the cells to reduce basal kinase activity.

    • Pre-treat cells with a serial dilution of 5-(Azetidin-3-yl)pyrimidine hydrochloride for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to activate the target kinase. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein signal for that substrate.

    • Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50 for functional inhibition.

Conclusion

The 5-(Azetidin-3-yl)pyrimidine hydrochloride scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically applying the biochemical and cellular assays detailed in this guide, researchers can effectively characterize the potency, target engagement, and functional activity of this and related compounds. This multi-faceted approach, starting with direct enzyme inhibition and progressing to cellular target validation and functional impact, provides a robust framework for advancing promising molecules through the drug discovery pipeline.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Stability of 5-(Azetidin-3-yl)pyrimidine Hydrochloride in Solution

Welcome to the technical support center for 5-(Azetidin-3-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Azetidin-3-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

5-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to an azetidine ring. The hydrochloride salt form generally enhances solubility and stability. However, the inherent chemical nature of both the pyrimidine and the strained azetidine ring can present challenges in solution-based applications. The primary stability concerns stem from the potential for hydrolysis and ring-opening reactions, particularly under non-optimal pH and temperature conditions.[1][2] This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 5-(Azetidin-3-yl)pyrimidine hydrochloride solutions.

Issue 1: Precipitation or Cloudiness in Solution

Symptoms: Upon dissolution or during storage, the solution becomes cloudy, or a solid precipitate forms.

Potential Causes & Solutions:

  • pH Shift: The solubility of hydrochloride salts can be highly dependent on pH.[3] A shift in the pH of your solution, perhaps due to the dissolution of other components or interaction with the storage vessel, can cause the free base to precipitate.

    • Diagnostic Step: Measure the pH of your solution.

    • Solution: Adjust the pH of the solution to a more acidic range (ideally pH 3-5) using a suitable buffer system. Avoid using strong bases for pH adjustment.

  • Common Ion Effect: The presence of a high concentration of chloride ions from other sources in your formulation can decrease the solubility of the hydrochloride salt.[3]

    • Diagnostic Step: Review the composition of your formulation for other chloride-containing components.

    • Solution: If possible, substitute chloride-containing excipients with non-chloride alternatives.

  • Solvent Choice: While the hydrochloride salt is generally aqueous soluble, its solubility can vary significantly in different solvent systems.

    • Diagnostic Step: Review the solvent system being used.

    • Solution: For aqueous solutions, ensure the water is purified and deionized. For organic or mixed-solvent systems, it may be necessary to perform solubility studies to determine the optimal solvent or co-solvent ratio. A table of recommended solvents is provided below.

Table 1: Recommended Solvents for 5-(Azetidin-3-yl)pyrimidine Hydrochloride

SolventSuitabilityNotes
Deionized WaterExcellentEnsure pH is maintained in the acidic range.
PBS (Phosphate-Buffered Saline)GoodMonitor for any potential for pH shift over time.
DMSO (Dimethyl Sulfoxide)Good (for stock solutions)Prepare high-concentration stock solutions and dilute into aqueous buffers for final assays.
EthanolFairMay require the addition of an acid to maintain solubility.
Issue 2: Degradation of the Compound Upon Storage

Symptoms: Loss of potency, appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a change in the solution's color over time.

Potential Causes & Solutions:

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly at the C-4 position, leading to ring opening.[4] The azetidine ring, being a strained four-membered ring, is also prone to nucleophilic attack and subsequent ring opening, a process that can be acid-catalyzed.[1][2]

    • Diagnostic Step: Analyze the solution using a stability-indicating method such as reverse-phase HPLC with UV and mass spectrometric detection to identify and quantify degradation products.[5][6]

    • Solution:

      • pH Control: Maintain the solution at a slightly acidic pH (3-5). This minimizes the rate of hydrolysis of the pyrimidine ring. While the azetidine ring opening can be acid-catalyzed, very low pH should also be avoided.[7]

      • Temperature Control: Store solutions at recommended temperatures (see Table 2). Avoid repeated freeze-thaw cycles.[8]

  • Oxidation: The pyrimidine ring can undergo oxidative degradation.[5]

    • Diagnostic Step: The appearance of specific degradation products in the chromatogram can indicate oxidation. Comparison to forced degradation studies (e.g., exposure to a mild oxidizing agent like hydrogen peroxide) can help confirm this pathway.

    • Solution:

      • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may be considered, but compatibility with the experimental system must be verified.

Table 2: Recommended Storage Conditions for 5-(Azetidin-3-yl)pyrimidine Hydrochloride Solutions

Storage DurationTemperatureAtmosphereLight Conditions
Short-term (≤ 1 week)2-8°CAmbientProtected from light
Long-term (> 1 week)-20°C or -80°CInert gas (optional)Protected from light
Issue 3: Inconsistent Analytical Readings

Symptoms: Poor reproducibility of results in biological assays or analytical measurements.

Potential Causes & Solutions:

  • Adsorption to Surfaces: Highly polar compounds can adsorb to the surfaces of plasticware or glassware, leading to a decrease in the effective concentration in solution.

    • Diagnostic Step: Analyze the concentration of the compound in solution after incubation in the experimental vessels.

    • Solution: Use low-adsorption plasticware or silanized glassware. It may also be beneficial to include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay.

  • Compound Aggregation: At higher concentrations, molecules may form aggregates, leading to non-linear dose-responses in biological assays.

    • Diagnostic Step: Dynamic light scattering (DLS) can be used to detect the presence of aggregates.

    • Solution: Work at lower concentrations where possible. If high concentrations are necessary, consider the use of co-solvents or excipients that can disrupt aggregation.

Visualizing Potential Degradation and Troubleshooting

To aid in understanding the potential stability issues, the following diagrams illustrate a hypothetical degradation pathway and a troubleshooting workflow.

cluster_degradation Potential Degradation Pathway A 5-(Azetidin-3-yl)pyrimidine B Hydrolysis of Pyrimidine Ring (Ring Opening) A->B High pH C Acid-Catalyzed Opening of Azetidine Ring A->C Low pH D Oxidative Degradation A->D Presence of Oxidants

Caption: A simplified diagram of potential degradation pathways for 5-(Azetidin-3-yl)pyrimidine.

cluster_troubleshooting Troubleshooting Workflow for Solution Instability Start Instability Observed (Precipitation, Degradation) Check_pH Check Solution pH Start->Check_pH pH_Optimal pH is 3-5 Check_pH->pH_Optimal Yes pH_Not_Optimal Adjust pH with Buffer Check_pH->pH_Not_Optimal No Check_Storage Review Storage Conditions (Temp, Light) pH_Optimal->Check_Storage pH_Not_Optimal->Check_Storage Storage_Optimal Storage is Correct Check_Storage->Storage_Optimal Yes Storage_Not_Optimal Optimize Storage (See Table 2) Check_Storage->Storage_Not_Optimal No Analyze_Degradants Analyze for Degradants (HPLC, LC-MS) Storage_Optimal->Analyze_Degradants Storage_Not_Optimal->Analyze_Degradants Consider_Oxidation Consider Oxidative Degradation Analyze_Degradants->Consider_Oxidation Oxidation_Present Use Inert Atmosphere/ Antioxidants Consider_Oxidation->Oxidation_Present Yes End Stable Solution Consider_Oxidation->End No Oxidation_Present->End

Caption: A decision-making workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 5-(Azetidin-3-yl)pyrimidine hydrochloride?

A1: We recommend preparing a high-concentration stock solution in a suitable organic solvent like DMSO. This can then be diluted into your aqueous experimental buffer immediately before use. This approach minimizes the time the compound spends in an aqueous environment where hydrolysis can occur.

Q2: Can I use buffers other than those recommended?

A2: Yes, but it is crucial to ensure that the buffer is compatible with the compound and maintains the pH in the optimal range of 3-5. Always perform a small-scale compatibility test before preparing a large batch of solution.

Q3: How can I confirm the identity of degradation products?

A3: The most effective method is to use liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This will provide accurate mass data that can be used to propose the structures of the degradation products.[5][2] For definitive structural elucidation, isolation of the degradation product followed by nuclear magnetic resonance (NMR) spectroscopy would be required.

Q4: Is the solid form of 5-(Azetidin-3-yl)pyrimidine hydrochloride stable?

A4: As a hydrochloride salt, the solid form is generally stable when stored under appropriate conditions (cool, dry, and protected from light).[8][9] However, it is important to minimize exposure to humidity, as moisture can be absorbed and potentially initiate degradation.[9]

Q5: What are the key structural features that contribute to the instability of this molecule?

A5: There are two main features:

  • The Pyrimidine Ring: This aromatic heterocycle can be susceptible to nucleophilic attack and subsequent hydrolysis, particularly at elevated pH.[5][4]

  • The Azetidine Ring: This is a strained four-membered ring. Ring strain makes it susceptible to ring-opening reactions, which can be catalyzed by acidic conditions.[7][1][2]

References

  • Kim, Y., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(22), 7088–7097. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • de Esch, I. J. P., et al. (2014). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 57(21), 8967–8976. [Link]

  • El-Sayed, N. N. E. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Growing Science. (n.d.). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Google Patents. (n.d.).
  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry, 86(20), 14286–14295. [Link]

  • Gehrke, C. W., et al. (1978). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. Journal of the National Cancer Institute, 61(4), 939–948. [Link]

  • Cook, C., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27374. [Link]

  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Jamison, C. R., & Lectka, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5033–5050. [Link]

  • Van der Pijl, F., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 200, 114073. [Link]

  • Google Patents. (n.d.).
  • Grout, R. J., et al. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society, Perkin Transactions 1, 1314. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. [Link]

  • Ashihara, H., et al. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. [Link]

  • Sonawane, S., et al. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 82(5), 819–826. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594–596. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Fink, R. M., et al. (1954). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 26(4), 656–660. [Link]

  • Dherange, J., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13(12), 1198–1205. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Ho, V. T., & Thayumanavan, S. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2651–2665. [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed for researchers working with novel or poorly characterized small molecule inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed for researchers working with novel or poorly characterized small molecule inhibitors, using the chemical scaffold 5-(Azetidin-3-yl)pyrimidine as a representative example. When a promising compound yields unexpected or inconsistent results, identifying and mitigating off-target effects is a critical step in validating your findings. This resource provides in-depth, practical answers to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My new inhibitor, derived from a pyrimidine scaffold, shows a potent cellular phenotype, but I'm not certain it's due to inhibiting my intended target. How can I confirm on-target engagement in cells?

A: This is a crucial first step in validating any small molecule inhibitor. A cellular phenotype alone is not sufficient evidence of on-target activity, as off-target effects are a common mechanism for many compounds.[1] Directly confirming that your compound binds its intended target in a complex cellular environment is essential.

The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for this purpose.[2] The principle is based on ligand-induced thermal stabilization: when your compound binds to its target protein, it increases the protein's resistance to heat-induced denaturation.[2][3]

Core Concept of CETSA:

  • Intact cells are treated with your compound or a vehicle control.

  • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[3][4]

  • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.[5]

If your compound binds to the target, the protein will remain soluble at higher temperatures compared to the vehicle-treated control.[3][5]

Experimental Protocol: Basic CETSA Workflow

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat with various concentrations of your inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[6]

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.[4]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of your target via Western blotting. A loading control that does not bind your compound should be included.

dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "CETSA Workflow for Target Engagement."; fontname = "Arial"; fontsize = 10; } enddot Caption: CETSA Workflow for Target Engagement.

Q2: I'm observing a phenotype that doesn't align with the known function of my target kinase. How do I begin to investigate potential off-targets?

A: This is a classic sign of off-target activity. Since hundreds of kinases share structural similarities in their ATP-binding pockets, it is common for inhibitors to lack strict selectivity.[7] A systematic approach is needed to identify the protein(s) responsible for the observed phenotype.

Initial Steps for Off-Target Investigation:

  • Biochemical Kinase Profiling: The most direct method is to screen your compound against a large panel of purified kinases.[8] Several specialized companies offer this as a service, providing data on your compound's inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration) against hundreds of human kinases.[8] This provides a broad overview of your compound's selectivity.

  • Computational Prediction: In silico methods can predict potential off-targets by comparing the structural features of your compound and the binding sites of known proteins.[9][10] While not a substitute for experimental validation, these computational approaches can help prioritize likely off-targets for further testing.[10]

MethodAdvantagesDisadvantages
Biochemical Profiling Direct, quantitative measure of inhibition against hundreds of kinases.[8]In vitro results may not perfectly reflect cellular potency due to factors like cellular ATP concentration.[11] Can be expensive.
Computational Prediction Fast, cost-effective, and can screen against the entire proteome.Predictive and requires experimental validation. Accuracy depends on the algorithm and available structural data.[12]

If these methods identify potent off-targets, you must then validate whether inhibition of these newly identified kinases is responsible for the observed cellular phenotype using orthogonal methods as described in Q3.

Q3: My compound has known off-targets. What are the essential control experiments to prove my observed phenotype is due to the intended target?

A: This is the central question in pharmacological research. Establishing a clear link between target inhibition and cellular phenotype requires a multi-pronged approach that goes beyond simply using your primary compound. The goal is to show that the phenotype can be reproduced by means that are independent of your specific chemical matter.

The Gold Standard: A Triad of Controls

  • Genetic Target Validation (CRISPR/Cas9 or siRNA): The most rigorous method is to eliminate the target protein genetically and determine if this recapitulates the inhibitor's phenotype.[1]

    • CRISPR-Cas9 Knockout: Creating a stable knockout cell line provides a clean background to test your compound. If the knockout cells no longer respond to your inhibitor, it strongly suggests the drug works through that target.[13] Conversely, if the knockout cells phenocopy the effect of the drug, it validates the target's role in the pathway.[13]

    • siRNA/shRNA Knockdown: A transient approach that reduces target protein expression. It is faster than generating a knockout line but can have its own off-target effects.

  • Inactive Control Analog: Synthesize or obtain a close structural analog of your compound that is inactive against the target protein. This is a critical control to rule out effects caused by the chemical scaffold itself, rather than specific target inhibition. This control should show no or significantly reduced phenotypic effects at the same concentration.

dot graph G { graph [fontname="Arial", fontsize=10]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Logic of Orthogonal Target Validation."; fontname = "Arial"; fontsize = 10; } enddot Caption: Logic of Orthogonal Target Validation.

If all three conditions are met, you can be highly confident that the observed phenotype is a direct result of inhibiting your intended target.

Q4: How do I design a proper inactive control for my 5-(Azetidin-3-yl)pyrimidine-based inhibitor?

A: Designing a high-quality inactive control is a key part of rigorous chemical biology. The goal is to make a minimal chemical change that abolishes binding to the target while preserving the overall physicochemical properties of the molecule.

Strategies for Designing an Inactive Control:

  • Remove a Key Binding Moiety: Based on co-crystal structures or computational docking models, identify a functional group on your inhibitor that forms a critical hydrogen bond or other interaction with the target protein.[14] Synthesizing an analog where this group is removed or replaced (e.g., a hydroxyl group to a methyl group) can abrogate activity.

  • Stereochemical Inversion: If your molecule has a chiral center that is essential for activity, synthesizing the opposite enantiomer can often serve as an excellent negative control.

  • Positional Isomerization: Move a key functional group to a different position on the scaffold. For a pyrimidine core, for example, shifting a substituent from a position critical for binding to an adjacent, solvent-exposed position may disrupt activity.

Example Hypothetical Scenario: Imagine your inhibitor binds to a kinase, and the nitrogen on the azetidine ring acts as a hydrogen bond acceptor.

  • Active Compound: 5-(Azetidin-3-yl)pyrimidine

  • Potential Inactive Control: Modify the azetidine ring to a cyclobutyl ring. This removes the key nitrogen atom while maintaining a similar ring size and structure, likely disrupting the crucial hydrogen bond and inactivating the compound.

It is vital to confirm biochemically that your designed analog is indeed inactive against the primary target before using it in cellular assays.[15]

References

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Nature Chemical Biology. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. Available at: [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]

  • Two examples of how small molecules can stabilize the inactive state of... ResearchGate. Available at: [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. ACS Chemical Biology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Target Validation with CRISPR. Biocompare. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Molecules. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-(Azetidin-3-yl)pyrimidine Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Azetidin-3-yl)pyrimidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the multi-step synthesis of this valuable building block, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of 5-(Azetidin-3-yl)pyrimidine typically involves a key cross-coupling reaction to form the C-C bond between the pyrimidine and azetidine rings, followed by deprotection and salt formation. This guide is structured around the critical stages of this process.

Part 1: Troubleshooting the N-Boc-5-(Azetidin-3-yl)pyrimidine Synthesis

The formation of the protected intermediate is the cornerstone of the synthesis. Most issues, such as low yield and impurity formation, originate here. A common and effective strategy is the Suzuki-Miyaura cross-coupling between a 5-halopyrimidine and an N-Boc-azetidine-3-boronic acid derivative.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation SM1 N-Boc-azetidine-3-boronic acid pinacol ester Int1 N-Boc-5-(azetidin-3-yl)pyrimidine SM1->Int1 Pd Catalyst, Base, Solvent SM2 5-Bromopyrimidine SM2->Int1 Int2 5-(Azetidin-3-yl)pyrimidine (Free Base) Int1->Int2 Acid (e.g., HCl) Product 5-(Azetidin-3-yl)pyrimidine Hydrochloride Int2->Product HCl in Solvent

Caption: General three-step synthesis of the target compound.

Q1: My Suzuki coupling reaction has a very low yield or has stalled. What are the likely causes and how can I fix it?

A1: Low conversion in a Suzuki coupling is a frequent issue stemming from several potential sources. The palladium catalyst, the base, and the reaction conditions must work in harmony.

Core Causality: The palladium catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination. A failure at any stage will halt the reaction.

  • Inactive Catalyst:

    • Problem: Palladium(0) species are sensitive to oxygen. Improper handling or prolonged storage of the catalyst can lead to oxidation and inactivation.

    • Solution: Always use fresh, high-quality catalyst. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Degas all solvents and reagents by sparging with inert gas or using freeze-pump-thaw cycles.

  • Ineffective Base or Transmetalation:

    • Problem: The base is crucial for activating the boronic ester to form a more nucleophilic borate species, which facilitates the transmetalation step. An incorrect choice of base, or insufficient quantity, can be the rate-limiting step.

    • Solution: An aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is typically effective. Cesium carbonate is more soluble in organic solvents and can be more effective for stubborn couplings. Ensure at least 2-3 equivalents of the base are used.

  • Solvent and Temperature Issues:

    • Problem: The solvent system must solubilize the reactants and facilitate the reaction kinetics. A common choice is a mixture of an organic solvent (like 1,4-dioxane or DME) and water. Insufficient temperature can lead to a sluggish reaction.

    • Solution: A temperature range of 80-100 °C is standard. If the reaction is slow, a modest increase in temperature may help. If solubility is an issue, consider screening alternative solvents like ACN/water or Toluene/water.

Troubleshooting Protocol: Optimizing the Suzuki Coupling

ParameterStandard ConditionAlternative 1Alternative 2Rationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-2 mol%)Ligand choice affects catalyst stability and activity.
Base K₂CO₃ (2-3 equiv)Cs₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)Stronger, more soluble bases can accelerate transmetalation.
Solvent Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/EtOH/H₂OSolvent polarity and azeotropic water removal can be key.
Temperature 80-90 °C100-110 °CMicrowave (120 °C)Higher energy input can overcome activation barriers.
Q2: I am observing significant amounts of a homo-coupled pyrimidine byproduct (5,5'-bipyrimidine). Why is this happening?

A2: The formation of 5,5'-bipyrimidine is a classic side reaction in Suzuki couplings involving aryl halides.

Core Causality: This byproduct arises from the reaction of two molecules of the 5-bromopyrimidine with the palladium catalyst, particularly under conditions where the desired transmetalation with the azetidine-boronic ester is slow.

Mechanism of Side Reaction:

  • Two molecules of 5-bromopyrimidine undergo oxidative addition to Pd(0) centers.

  • A subsequent reductive elimination event couples the two pyrimidine rings, regenerating a Pd(0) species.

Diagram: Competing Reaction Pathways

G Pd(0) Pd(0) Oxidative_Addition Pyr-Pd(II)-Br Pd(0)->Oxidative_Addition + 5-Bromopyrimidine 5-Bromopyrimidine 5-Bromopyrimidine Desired_Product Desired Product Oxidative_Addition->Desired_Product + Azetidine-Boronate (Transmetalation) Side_Reaction 5,5'-Bipyrimidine Oxidative_Addition->Side_Reaction + Pyr-Pd(II)-Br (Reductive Elimination)

Caption: Desired vs. undesired pathways in the Suzuki coupling.

Preventative Measures:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the N-Boc-azetidine-3-boronic acid pinacol ester. This ensures the palladium intermediate is more likely to react with the boronate.

  • Slow Addition: If the problem persists, consider adding the 5-bromopyrimidine solution slowly to the reaction mixture containing the catalyst and the boronic ester. This keeps the concentration of the aryl halide low, disfavoring the homo-coupling pathway.

  • Catalyst Choice: Some palladium catalysts and ligands are more prone to side reactions. Ligands like SPhos or XPhos can sometimes suppress homo-coupling by promoting a faster rate of reductive elimination for the desired product.

Part 2: Troubleshooting Deprotection and Salt Formation

Once the protected intermediate is synthesized and purified, the final steps involve removing the tert-butoxycarbonyl (Boc) protecting group and forming the stable hydrochloride salt.

Q3: The Boc deprotection is incomplete, or I am seeing degradation of my product. What should I do?

A3: Boc deprotection is an acid-catalyzed process. The key is to use conditions strong enough to cleave the Boc group efficiently without degrading the acid-sensitive azetidine or pyrimidine rings.

Core Causality: The Boc group is cleaved by protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. The azetidine ring, being a strained four-membered heterocycle, can be susceptible to ring-opening under harsh acidic conditions, although it is generally more stable than an aziridine.[1]

  • Incomplete Reaction:

    • Problem: Insufficient acid or reaction time. Using trifluoroacetic acid (TFA) in dichloromethane (DCM) can sometimes be sluggish.

    • Solution: The gold standard for this step is using a solution of 4M HCl in 1,4-dioxane . It serves a dual purpose: the strong acid effectively cleaves the Boc group, and the resulting amine is immediately protonated to form the hydrochloride salt, often precipitating directly from the reaction mixture. Allow the reaction to stir for at least 2-4 hours at room temperature and monitor completion by TLC or LC-MS.

  • Product Degradation:

    • Problem: While the azetidine ring is relatively robust, prolonged exposure to very strong acids or high temperatures can cause side reactions.[2]

    • Solution: Perform the deprotection at room temperature or below (0 °C). Avoid heating. Ensure that once the reaction is complete (as determined by in-process controls), the product is isolated promptly.

Self-Validating Protocol: Boc Deprotection & In-Process Control

  • Dissolve the purified N-Boc-5-(azetidin-3-yl)pyrimidine in a minimal amount of anhydrous 1,4-dioxane or methanol.

  • Add 4-5 equivalents of 4M HCl in 1,4-dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Analytical Checkpoint: Spot a small aliquot of the reaction mixture on a TLC plate (e.g., 10% MeOH in DCM with 1% NH₄OH) alongside the starting material. The product should have a much lower Rf value. Confirm full conversion using LC-MS.

  • Once complete, concentrate the mixture in vacuo to obtain the crude hydrochloride salt.

Q4: My final hydrochloride salt is an oil or a sticky solid, not a crystalline powder. How can I isolate a high-quality solid?

A4: The physical form of the final salt is highly dependent on its purity and the crystallization/precipitation conditions. "Oiling out" is a common problem, often caused by residual solvents, impurities, or the hygroscopic nature of the salt.[3]

Core Causality: Crystallization is an ordered process. Impurities disrupt the crystal lattice formation, and certain solvents can form solvates or simply prevent precipitation, leading to an amorphous oil.

Troubleshooting Isolation and Purification:

  • Ensure Purity of the Free Base: Before forming the salt, ensure the deprotected free base is pure. If the crude product from the deprotection is impure, it may be necessary to neutralize the crude salt, extract the free base into an organic solvent, purify it by column chromatography, and then re-form the salt.

  • Solvent Selection for Salt Formation: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is not.

    • Good choices for precipitation: Diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or acetonitrile.

    • Procedure: Dissolve the pure free base in a minimal amount of a solvent like methanol or isopropanol. Add a solution of anhydrous HCl (e.g., 2M in diethyl ether or generated from acetyl chloride in ethyl acetate) dropwise with vigorous stirring.[3][4] The salt should precipitate.

  • Trituration/Recrystallization:

    • If you obtain an oil, try removing the solvent in vacuo completely. Add a poor solvent (like diethyl ether or hexane) and scratch the flask's side with a glass rod to induce crystallization. This process, known as trituration, can convert the oil into a solid.

    • The resulting solid can then be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate, to improve purity and crystallinity.

Recommended Solvents for Final Product Isolation

MethodPrimary Solvent (for dissolving)Anti-Solvent (for precipitation)Comments
Precipitation Methanol / IsopropanolDiethyl Ether / MTBEMost common and effective method.[4]
Trituration N/A (start with oil)Diethyl Ether / HexaneGood for converting oils to solids.
Recrystallization Isopropanol / EthanolEthyl Acetate / HeptaneImproves purity and crystal form of an existing solid.

Frequently Asked Questions (FAQs)

Q: Is a protecting group on the azetidine nitrogen necessary? A: Yes, it is essential. The secondary amine of the azetidine ring is nucleophilic and can interfere with many cross-coupling reactions.[5] The Boc group is ideal as it is robust enough for the coupling step but can be removed under acidic conditions that are generally compatible with the product.[6]

Q: My final product is highly hygroscopic. How should I handle and store it? A: Many hydrochloride salts of amines are hygroscopic. Handle the material quickly in a low-humidity environment, such as a glove box or a dry box. Store the final product in a tightly sealed vial with a desiccant, preferably under an inert atmosphere, and at a low temperature.

Q: What are the key analytical techniques I should use to characterize the final product? A: For full characterization, you should use:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

  • Elemental Analysis (CHN): To confirm the purity and correct salt stoichiometry.

References

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Sokoliová, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. PubMed Central. [Link]

  • O'Beirne, J. J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Ismail, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Various Authors. (2018). Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Gao, Y., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Alzeer, J., et al. (2012). How to make a salt of a novel compound? ResearchGate. [Link]

  • Perrone, S., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

Sources

Optimization

How to prevent degradation of 5-(Azetidin-3-yl)pyrimidine hydrochloride during storage

Technical Support Center: 5-(Azetidin-3-yl)pyrimidine hydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Azetidin-3-yl)pyrimidine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 5-(Azetidin-3-yl)pyrimidine hydrochloride. Our goal is to equip you with the knowledge to prevent compound degradation, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Q1: What are the ideal storage conditions for solid 5-(Azetidin-3-yl)pyrimidine hydrochloride?

A: For maximum stability, the solid compound should be stored in a tightly sealed, airtight container at -20°C. To prevent moisture absorption, it is highly recommended to store the container within a desiccator containing a suitable drying agent (e.g., silica gel). For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is best practice.

Q2: My powder appears clumpy and is difficult to weigh. What causes this and is it still usable?

A: Clumping is a primary indicator of moisture absorption. 5-(Azetidin-3-yl)pyrimidine hydrochloride is a hydrochloride salt, which makes it inherently hygroscopic—meaning it readily attracts and absorbs water from the atmosphere.[1][2] While slight clumping may not indicate significant chemical degradation, it will affect the accuracy of weighing and suggests improper storage. If you observe this, it is critical to perform an analytical check (e.g., HPLC) to quantify the purity before use. For future prevention, always allow the container to equilibrate to room temperature before opening to avoid condensation, and handle the material in a low-humidity environment like a glove box if possible.[3][4]

Q3: What are the primary chemical structures in this molecule that are susceptible to degradation?

A: There are two key structural features of concern:

  • The Azetidine Ring: This four-membered ring is significantly strained (approx. 25.4 kcal/mol).[5] This strain makes it more susceptible to nucleophilic attack and ring-opening reactions compared to less strained rings like pyrrolidines.[5] This can be exacerbated by moisture or inappropriate pH conditions.

  • The Pyrimidine Ring & Hydrochloride Salt: The pyrimidine ring itself is relatively stable, but the overall molecule, as a hydrochloride salt, is prone to hygroscopicity.[6][7] Absorbed water can act as a nucleophile for hydrolytic degradation of the azetidine ring or other susceptible bonds. Furthermore, heterocyclic compounds can be sensitive to oxidation and photolysis under certain conditions.[8][9]

Q4: How long is the compound stable in a prepared stock solution?

A: The stability of stock solutions is highly dependent on the solvent, concentration, and storage temperature. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.[10] If an aqueous buffer is required for an experiment, it should be prepared fresh daily. For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. A stability study should be performed on your specific stock solution to determine its shelf life under your storage conditions.[3]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect compound degradation is affecting your experimental outcomes, this guide provides a logical workflow to diagnose the issue.

Initial Observation: Inconsistent or Unexplained Experimental Results

When a previously reliable assay begins to fail or yield variable data, degradation of a key reagent like 5-(Azetidin-3-yl)pyrimidine hydrochloride is a probable cause.

Step 1: Physical Inspection and Handling Review
  • Visual Check: Examine the solid material. Has its color changed? Is it free-flowing or has it become a solid mass?

  • Storage Log Review: Scrutinize the compound's storage history. Was the container always tightly sealed? Was it stored in a desiccator? How frequently was it accessed? Confirm that proper handling procedures were followed, such as equilibrating the container to ambient temperature before opening.[4]

Step 2: Analytical Verification

If physical inspection or a review of handling procedures raises concerns, analytical verification is necessary to confirm the compound's integrity.

  • Purity Assessment: The most reliable method is High-Performance Liquid Chromatography (HPLC).[11] A stability-indicating HPLC method can separate the parent compound from any potential degradation products. The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard confirms degradation.

  • Structural Confirmation: If significant degradation is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to obtain the molecular weights of the impurity peaks, providing crucial clues to the degradation pathway.[12][13]

The following diagram illustrates a logical workflow for troubleshooting suspected degradation.

G start Suspected Compound Degradation (Inconsistent Assay Results) visual Step 1: Physical Inspection (Color change, clumping?) start->visual history Step 2: Review Storage & Handling History visual->history analytical Step 3: Analytical Verification (HPLC Purity Analysis) history->analytical Any concerns raised? degraded Result: Degradation Confirmed (New peaks or <95% purity) analytical->degraded Purity fails specification? stable Result: Compound Stable (Purity is acceptable) analytical->stable Purity meets specification? action Action: Discard Batch & Review Storage Protocols degraded->action troubleshoot Action: Troubleshoot Other Experimental Parameters stable->troubleshoot

Caption: Troubleshooting workflow for suspected compound degradation.

Understanding the Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical mechanisms driving it. The primary risks for 5-(Azetidin-3-yl)pyrimidine hydrochloride are hydrolysis and oxidation, particularly due to its hygroscopic nature and strained azetidine ring.

  • Hydrolytic Degradation: The most probable pathway involves the nucleophilic attack of a water molecule on the strained azetidine ring. This can lead to a ring-opening event, forming an amino alcohol derivative, which would be inactive in most biological assays.

  • Oxidative Degradation: The nitrogen atoms in both the pyrimidine and azetidine rings can be susceptible to oxidation, especially in the presence of trace metal catalysts or light. This can lead to the formation of N-oxides or other oxidized species.

  • Thermal Degradation: While generally less of a concern when stored at low temperatures, exposure to elevated temperatures can accelerate both hydrolytic and oxidative processes.

The diagram below visualizes these potential degradation pathways.

G cluster_0 Stress Factors cluster_1 Potential Degradation Products Moisture Moisture (H₂O) (Primary Risk) Parent 5-(Azetidin-3-yl)pyrimidine Hydrochloride (Parent Compound) Moisture->Parent Hydrolysis Oxidants Oxygen / Light Oxidants->Parent Oxidation Heat Elevated Temp. Heat->Parent Accelerates All Pathways Hydrolysis Azetidine Ring-Opening (e.g., Amino Alcohol) Parent->Hydrolysis Oxidation N-Oxide Formation Parent->Oxidation Other Other Uncharacterized Degradants Parent->Other

Caption: Potential degradation pathways for the parent compound.

Protocols for Ensuring Compound Integrity

Proactive measures are the best defense against degradation. Follow these protocols rigorously.

Protocol 1: Recommended Handling and Storage of Solid Compound
  • Receiving: Upon receipt, immediately inspect the container for an intact seal. Place it in a -20°C freezer inside a secondary container within a desiccator.

  • Equilibration: Before first use, and every subsequent use, remove the container from the freezer/desiccator and allow it to equilibrate to ambient laboratory temperature for at least 60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder.

  • Weighing: If possible, perform weighing operations in an environment with controlled low humidity, such as a nitrogen-purged glove box. If not available, work quickly and efficiently to minimize the time the container is open.

  • Resealing: After dispensing the required amount, securely reseal the container cap. Consider using paraffin film for an extra layer of protection against moisture ingress.

  • Return to Storage: Promptly return the container to the desiccator at -20°C.

Protocol 2: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding a compound's stability profile and for developing a truly stability-indicating analytical method.[14][15][16] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.

Objective: To identify likely degradation products and confirm the analytical method can resolve them from the parent compound. A good stress test aims for 5-20% degradation of the parent compound.[14]

Experimental Conditions:

Stress ConditionReagent/ConditionTypical Duration & TempPurpose
Acid Hydrolysis 0.1 M HCl2-8 hours @ 60°CTo simulate acidic environments and promote acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH2-8 hours @ 60°CTo simulate alkaline environments and promote base-catalyzed degradation.
Oxidation 3% H₂O₂24 hours @ RTTo identify susceptibility to oxidation.
Thermal Stress Solid sample in oven48 hours @ 80°CTo assess the impact of heat on the solid-state stability.
Photostability ICH Q1B compliant chamberExpose to UV/Vis lightTo assess light sensitivity.[12]

Methodology:

  • Prepare solutions of 5-(Azetidin-3-yl)pyrimidine hydrochloride (e.g., at 1 mg/mL) in the respective stress media.[14]

  • For thermal stress, place the solid powder directly in a vial in the oven.

  • Incubate the samples for the specified time.

  • At designated time points, withdraw an aliquot, neutralize if necessary (e.g., acid sample with NaOH, base sample with HCl), and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and/or LC-MS.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[17][18]

Example HPLC Method Parameters:

ParameterSpecificationRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for basic compounds.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution from the C18 stationary phase.
Gradient Start at 5% B, ramp to 95% B over 20 minA gradient is crucial to ensure elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume to avoid column overloading.
Detector UV-Vis or PDA Detector @ 254 nmPyrimidine rings typically have strong UV absorbance around this wavelength. A PDA detector is superior as it can check for peak purity.[11]

Workflow for Method Validation:

The following diagram outlines the workflow for using forced degradation samples to validate your analytical method.

G start Prepare Forced Degradation (Stress) Samples inject Inject All Samples onto Developed HPLC Method start->inject control Prepare Unstressed Control Sample control->inject analyze Analyze Chromatograms inject->analyze resolution Is there baseline resolution between parent and degradant peaks? analyze->resolution pass Method is Stability-Indicating resolution->pass Yes fail Optimize HPLC Method (e.g., change gradient, pH) resolution->fail No fail->inject Re-inject

Caption: Workflow for validating a stability-indicating analytical method.

By implementing these rigorous storage, handling, and verification protocols, you can ensure the long-term integrity of your 5-(Azetidin-3-yl)pyrimidine hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Lim, S. L., & O'Brien-Simpson, N. M. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, NIH.
  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Sigma-Aldrich. (n.d.). Pyrimidine.
  • Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Google Patents. (n.d.). EP2176279A2 - Stable highly pure azacitidine and preparation methods therefor.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
  • BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • MDPI. (2024). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. PMC, NIH.
  • Wikipedia. (n.d.). Hydrochloric acid.
  • Journal of Medicinal Chemistry. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications.
  • Journal of Young Pharmacists. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC, NIH.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Wikipedia. (n.d.). Pyrimidine.
  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
  • American Society for Microbiology. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC, NIH.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • BLD Pharm. (n.d.). 5-(Azetidin-3-yl)pyrimidine hydrochloride.
  • Ark Pharma Scientific Limited. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride.
  • ChemicalBook. (n.d.). 5-(azetidin-3-yl)pyrimidine hydrochloride.

Sources

Troubleshooting

Addressing batch-to-batch variability of 5-(Azetidin-3-yl)pyrimidine hydrochloride

Welcome to the technical support center for 5-(Azetidin-3-yl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Azetidin-3-yl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability. Consistent performance of this key building block is critical for reproducible experimental results and the overall success of your research and development endeavors. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you identify, characterize, and mitigate variability between different lots of this compound.

Understanding the Challenge: Why Batch-to-Batch Variability Occurs

Batch-to-batch inconsistencies in active pharmaceutical ingredients (APIs) and key intermediates are a significant hurdle in pharmaceutical development.[1] This variability can stem from a multitude of factors, including the synthetic route, quality of starting materials, and purification methods. For a molecule like 5-(Azetidin-3-yl)pyrimidine hydrochloride, which contains a strained azetidine ring and a reactive pyrimidine moiety, even minor deviations in the manufacturing process can lead to the formation of different impurity profiles. These impurities can, in turn, affect the compound's physical properties, reactivity, and even its biological activity.

The presence of unknown or variable impurities can lead to:

  • Inconsistent reaction yields and kinetics in subsequent synthetic steps.

  • Altered solubility and dissolution rates.

  • Unexpected toxicity or side reactions in biological assays.

  • Difficulties in meeting regulatory standards for purity and quality.

This guide will equip you with the knowledge and tools to proactively address these challenges.

Troubleshooting Guide: A Systematic Approach to Variability

When you encounter unexpected results with a new batch of 5-(Azetidin-3-yl)pyrimidine hydrochloride, a systematic investigation is crucial. This section provides a step-by-step approach to pinpoint the root cause of the variability.

Question 1: My reaction is giving inconsistent yields or generating unexpected byproducts with a new batch. How do I investigate the starting material?

Answer:

The first step is to conduct a thorough characterization of the new batch and compare it to a previous, well-performing "golden batch."

Core Investigation Workflow:

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC): This is the cornerstone of your investigation. A stability-indicating HPLC method is essential to separate the main compound from potential impurities.[2][3]

  • Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS): Identify the molecular weights of any observed impurities to get clues about their potential structures.

  • Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the main compound and can help in identifying the structure of major impurities if they are present at sufficient levels.

  • Residual Solvent Analysis by Gas Chromatography (GC): Residual solvents from the synthesis and purification process can impact downstream reactions.

  • Water Content Determination by Karl Fischer Titration: The presence of water can affect reaction stoichiometry and promote hydrolysis.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the active pharmaceutical ingredient from its degradation products and process-related impurities.

Step 1: Initial Method Development

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve a wide range of polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV absorbance maximum of the pyrimidine ring (typically around 254 nm).

  • Column Temperature: 30 °C

Step 2: Forced Degradation Studies

To ensure your method is stability-indicating, you must challenge the compound with stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours. The strained azetidine ring can be susceptible to acid-mediated ring-opening.[1]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid material and a solution to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak.

Data Presentation: Comparative Analysis of Two Batches

ParameterBatch A (Golden Batch)Batch B (Problematic Batch)
Purity (HPLC, %) 99.5%97.2%
Major Impurity 1 (HPLC, %) 0.2% (at RRT 0.85)1.5% (at RRT 0.85)
Unknown Impurity 2 (HPLC, %) Not Detected0.8% (at RRT 1.15)
Water Content (Karl Fischer, %) 0.1%0.9%
Residual Solvents (GC) Methanol: 150 ppmMethanol: 800 ppm

This comparative table clearly highlights significant differences in purity and impurity profiles between the two batches, suggesting that the new batch has a higher level of a known impurity and a new, unknown impurity, as well as higher water and residual solvent content.

Visualization: Analytical Workflow for Batch Characterization

Impurity_Sources cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., Azetidine Precursor, Pyrimidine Precursor) Synthesis Synthesis & Purification Starting_Materials->Synthesis Impurity_Starting_Material Unreacted Starting Materials Starting_Materials->Impurity_Starting_Material Incomplete Reaction Final_Product 5-(Azetidin-3-yl)pyrimidine HCl (Final Product) Synthesis->Final_Product Impurity_Intermediate Residual Intermediates Synthesis->Impurity_Intermediate Incomplete Reaction Impurity_Byproduct Reaction Byproducts Synthesis->Impurity_Byproduct Side Reactions Impurity_Reagent Residual Reagents/Catalysts Synthesis->Impurity_Reagent Inefficient Purification Impurity_Degradation Degradation Products Final_Product->Impurity_Degradation Storage/ Handling caption Sources of Impurities

Caption: Logical flow of how impurities can be introduced into the final product.

To identify the unknown impurity, you can use techniques like high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predicted elemental composition. Subsequently, 2D NMR techniques (like COSY, HSQC, and HMBC) and comparison to the spectra of the parent compound can help elucidate the structure.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-(Azetidin-3-yl)pyrimidine hydrochloride to minimize degradation?

A: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). The hydrochloride salt form is generally more stable than the free base, but it can be hygroscopic.

Q2: My compound has a slightly different color/physical appearance compared to the last batch. Should I be concerned?

A: A change in physical appearance can be an indicator of a different impurity profile or polymorphic form. While it may not always impact your experiment, it warrants further investigation using the analytical techniques described in the troubleshooting guide. Even minor color changes can be due to trace impurities that may have catalytic effects in subsequent reactions.

Q3: Can I use a batch with a slightly lower purity (e.g., 97%) if the impurities are known and seem innocuous?

A: This depends on the nature of your experiment. For early-stage discovery chemistry, it might be acceptable. However, for late-stage development, in vivo studies, or quantitative assays, using a lower purity batch is risky. The impurities could have unintended biological effects or interfere with analytical measurements. It is always best practice to use the highest purity material available and to fully characterize any impurities. The presence of impurities can significantly impact the safety and efficacy of a potential drug product. Q4: How can I be sure that the variability I'm seeing is due to the starting material and not my experimental setup?

A: This is a critical question. Always include a positive control in your experiments using a well-characterized "golden batch" of the starting material. If the experiment with the golden batch proceeds as expected while the experiment with the new batch fails, it strongly points to an issue with the new material. Additionally, ensure that all other reagents and experimental conditions are consistent between runs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30). [Link]

  • Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC - NIH. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (2021-08-16). [Link]

  • Synthesis of azetidine derivatives.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. (2020-11-03). [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]

  • A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF AZELNIDIPINE AND ITS IMPURITIES IN PHARMACEUTICAL FORMULATION. ResearchGate. (2025-08-06). [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. (2021-08-22). [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. ResearchGate. (2025-08-06). [Link]

  • Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences. [Link]

  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Stability Indicating Reverse Phase High-Performance Liquid Chromatographic Method for the Analysis of Azelnidipine in Bulk Drug and Pharmaceutical Dosage Forms. JournalGRID. (2025-03-31). [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 5-(Azetidin-3-yl)pyrimidine hydrochloride

For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical early steps is the accurate identifica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical early steps is the accurate identification and validation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of 5-(Azetidin-3-yl)pyrimidine hydrochloride, a heterocyclic compound featuring a pyrimidine core and an azetidine moiety. While its precise biological target is not yet established, its structural motifs suggest potential interactions with several important classes of proteins.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, multi-pronged experimental strategy, grounded in scientific integrity, to systematically investigate and validate the biological target of this and other novel small molecules. We will explore both in vitro and in vivo methodologies, emphasizing the causality behind experimental choices and the importance of self-validating systems.

Initial Hypothesis Generation: Learning from Structural Precedent

The structure of 5-(Azetidin-3-yl)pyrimidine hydrochloride itself provides the initial clues to its potential biological roles. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3][4] The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity and can influence physicochemical properties, potentially enhancing target affinity and selectivity.[5][6][7]

Based on extensive precedent for these scaffolds, we can hypothesize several potential target classes for 5-(Azetidin-3-yl)pyrimidine hydrochloride:

  • Protein Kinases: The pyrimidine core is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.

  • G-Protein Coupled Receptors (GPCRs): Pyrimidine derivatives have been identified as modulators of various GPCRs.[8][9][10]

  • Ion Channels: There is emerging evidence for pyrimidine-based compounds modulating the activity of various ion channels.[11][12][13]

This guide will use these hypotheses as a framework for a systematic validation workflow.

A Multi-Pronged Approach to Target Validation

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement in a Cellular Context cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: In Vivo Validation a Affinity Chromatography d Cellular Thermal Shift Assay (CETSA) a->d Identified Proteins b Kinobeads Profiling b->d Identified Kinases c Phenotypic Screening (e.g., CRISPR-based) h Target Knockdown/Knockout Models c->h Identified Genes f In Vitro Enzymatic/Binding Assays d->f Confirmed Target e NanoBRET™ Target Engagement Assay e->f Confirmed Target g Cell-based Functional Assays f->g Validate MoA g->h Confirm Functional Effect i Animal Models of Disease h->i Test Therapeutic Hypothesis

Caption: A multi-phase workflow for biological target validation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins without preconceived bias.

Kinobeads Competition Profiling

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a logical starting point is to screen for interactions with the human kinome. The kinobeads assay is a powerful chemical proteomics technique for this purpose.

Principle: This method utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with 5-(Azetidin-3-yl)pyrimidine hydrochloride, any kinases that bind to the compound will be unable to bind to the beads. The unbound kinases are washed away, and the bead-bound proteins are identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a particular kinase pulled down by the beads in the presence of the compound indicates a direct interaction.

Hypothetical Comparison Data:

Kinase Target5-(Azetidin-3-yl)pyrimidine hydrochloride IC50 (nM)Known Inhibitor (Example) IC50 (nM)
Putative Kinase A50Inhibitor X (15)
Putative Kinase B>10,000Inhibitor Y (25)
Putative Kinase C850Inhibitor Z (100)

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture a relevant human cell line (e.g., HEK293T, K562) to ~80-90% confluency. Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of 5-(Azetidin-3-yl)pyrimidine hydrochloride (e.g., 0.1 nM to 10 µM) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the compound-treated lysates and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Phase 2: Confirming Target Engagement in a Cellular Environment

Once putative targets are identified, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells.

Principle: The binding of a ligand (our compound) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated to a range of temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins begin to denature and aggregate. The temperature at which 50% of the protein denatures is its melting temperature (Tm). A ligand-bound protein will have a higher Tm than its unbound counterpart. This shift in thermal stability is a direct indicator of target engagement.

G cluster_0 CETSA Workflow a Treat cells with compound or vehicle b Heat cell suspension at various temperatures a->b c Lyse cells and separate soluble fraction b->c d Analyze protein levels (e.g., Western Blot) c->d e Plot melting curves and determine Tm shift d->e

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data:

Target ProteinVehicle Control Tm (°C)+ 10 µM Compound Tm (°C)ΔTm (°C)
Putative Kinase A48.552.3+3.8
Housekeeping Protein (Control)62.162.0-0.1

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with 5-(Azetidin-3-yl)pyrimidine hydrochloride or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the Tm shift.

Phase 3: Functional Validation of Target Modulation

Confirming that the compound binds to a target is only part of the story. The next critical step is to demonstrate that this binding event leads to a functional consequence.

In Vitro Functional Assays

If the putative target is an enzyme (e.g., a kinase), a direct enzymatic assay is the gold standard for functional validation.

Principle: For a kinase, this would involve measuring the phosphorylation of a known substrate in the presence of varying concentrations of the compound. A reduction in substrate phosphorylation indicates inhibition.

Hypothetical Kinase Inhibition Data:

CompoundPutative Kinase A IC50 (nM)Selectivity Panel (Kinase B, C, D) IC50 (nM)
5-(Azetidin-3-yl)pyrimidine hydrochloride45>5,000
Known Inhibitor X12>2,000
Cell-Based Functional Assays

These assays measure the downstream consequences of target engagement in a cellular context. For a kinase, this could involve measuring the phosphorylation of a downstream substrate of the target kinase.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat cells with increasing concentrations of 5-(Azetidin-3-yl)pyrimidine hydrochloride for an appropriate time.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Western Blot: Perform a Western blot using antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which reflects the activity of the target kinase.

Phase 4: In Vivo Target Validation

The final and most rigorous phase of target validation is to demonstrate that the compound engages its target and elicits a therapeutic effect in a living organism.[6][14][15]

Principle: This typically involves using an animal model of a disease in which the target is known to play a critical role. The compound is administered to the animals, and target engagement is assessed in relevant tissues (e.g., by measuring a biomarker of target activity). The therapeutic efficacy of the compound is also evaluated by monitoring disease progression.

The Role of Genetic Approaches: CRISPR-Cas9

Genetic tools like CRISPR-Cas9 provide a powerful orthogonal approach to target validation.[4][5]

Principle: By knocking out the gene that encodes the putative target protein, one can determine if the cellular phenotype of the knockout matches the phenotype observed upon treatment with the compound. If the knockout cells become resistant to the compound, it provides strong evidence that the compound's activity is mediated through that target.

G cluster_0 CRISPR-based Target Validation a Design gRNA targeting the putative target gene b Generate knockout cell line a->b c Treat wild-type and knockout cells with the compound b->c d Assess cellular phenotype (e.g., viability, signaling) c->d e Compare phenotypes to determine on-target effect d->e

Caption: Workflow for using CRISPR-Cas9 in target validation.

Conclusion: Building a Case for a Validated Target

The validation of a biological target for a novel compound like 5-(Azetidin-3-yl)pyrimidine hydrochloride is an iterative process that requires a convergence of evidence from multiple, independent lines of inquiry. By employing a systematic and logical workflow that progresses from broad, unbiased screening to highly specific functional and in vivo studies, researchers can build a robust and compelling case for a compound's mechanism of action. This foundational knowledge is indispensable for the successful translation of a promising small molecule from the laboratory to the clinic.

References

  • Allosteric Modulation of Purine and Pyrimidine Receptors. PubMed Central.[Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.[Link]

  • Monocyclic pyrimidine/pyridine compounds as inhibitors of p97 complex.
  • Azetidines of pharmacological interest. PubMed.[Link]

  • Regulation of ion channels by pyridine nucleotides. PubMed.[Link]

  • Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. PubMed Central.[Link]

  • Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. ACS Publications.[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.[Link]

  • Pharmacological activities of the azetidine moiety with a biological target. ResearchGate.[Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate.[Link]

  • Regulation of Ion Channels by Pyridine Nucleotides. Circulation Research.[Link]

  • Pyrimidine or pyridine derivatives useful as hcn2 modulators.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.[Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. Taylor & Francis Online.[Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Elsevier.[Link]

  • G protein-coupled receptors: In silico drug discovery in 3D. PNAS.[Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.[Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Semantic Scholar.[Link]

  • Structure–Activity Relationship of N,N′-Disubstituted Pyrimidinetriones as CaV1.3 Calcium Channel-Selective Antagonists for Parkinson's Disease. ACS Publications.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: Design, synthesis, and in vitro and in vivo biological evaluations. Frontiers.[Link]

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Comparative

The Enigmatic Profile of 5-(Azetidin-3-yl)pyrimidine hydrochloride: A Comparative Analysis on Hold

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that offer both potency and selectivity is a paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds that offer both potency and selectivity is a paramount objective. The pyrimidine core is a well-established privileged structure in this domain, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] The incorporation of a strained azetidine ring presents an intriguing modification, potentially offering unique vectoral properties to modulate kinase binding and cellular permeability.[3] This guide was intended to provide a comprehensive comparison of the efficacy of 5-(Azetidin-3-yl)pyrimidine hydrochloride against other established kinase inhibitors. However, an exhaustive search of the public scientific and patent literature has revealed a critical gap: the absence of published biological data for this specific compound.

While the constituent parts of 5-(Azetidin-3-yl)pyrimidine hydrochloride suggest a potential role as a kinase inhibitor, without experimental evidence, any comparative analysis would be purely speculative. This guide will, therefore, pivot to a discussion of the foundational principles and methodologies that would be employed to evaluate this compound, should it emerge from the realm of chemical synthesis into biological characterization. We will frame this discussion within the context of related azetidine- and pyrimidine-based kinase inhibitors to provide a predictive framework for its potential evaluation.

The Kinase Inhibitor Landscape: A Foundation for Comparison

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have become a major class of targeted therapies, with numerous compounds approved for clinical use.[1]

The efficacy of a kinase inhibitor is a multi-faceted characteristic, defined by its potency, selectivity, and cellular activity. A robust comparative analysis hinges on the systematic evaluation of these parameters through a series of well-defined experimental protocols.

A Roadmap for Efficacy Evaluation: The Unwritten Chapter for 5-(Azetidin-3-yl)pyrimidine hydrochloride

To compare the efficacy of 5-(Azetidin-3-yl)pyrimidine hydrochloride to other kinase inhibitors, a logical and scientifically rigorous workflow would be essential. The following sections outline the key experimental stages and the rationale behind them.

Target Identification and Biochemical Potency

The first crucial step is to identify the kinase or kinases that 5-(Azetidin-3-yl)pyrimidine hydrochloride interacts with.

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for initial kinase target identification.

This initial screen provides a broad overview of the compound's kinase selectivity profile. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is a primary metric of potency.

Methodology Spotlight: In Vitro Kinase Activity Assays

A variety of assay formats can be employed to measure kinase activity, each with its own advantages and limitations. Common methods include:

  • Radiometric Assays: These assays, often considered the gold standard, directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are highly sensitive and amenable to high-throughput screening.

  • Luminescence-Based Assays: These assays measure the depletion of ATP, which correlates with kinase activity.

The choice of assay can influence the determined IC50 values, and therefore, consistency in methodology is critical for accurate comparisons.

Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit its target kinase within a cellular context is a critical step in validating its therapeutic potential.

Experimental Workflow: Cell-Based Assays

Sources

Validation

A Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for Novel Cognitive Enhancers: The Case of 5-(Azetidin-3-yl)pyrimidine hydrochloride

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. A critical juncture in this process is the cross-valida...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. A critical juncture in this process is the cross-validation of in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of 5-(Azetidin-3-yl)pyrimidine hydrochloride, a novel compound with potential as a cognitive enhancer, against a well-characterized alternative. We will delve into the causality behind experimental choices, present detailed protocols, and transparently correlate the findings from cell-based assays to animal models.

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors for Cognitive Enhancement

Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, driving a significant unmet medical need. One of the most promising therapeutic targets for cognitive enhancement is the nicotinic acetylcholine receptor (nAChR) family.[1][2] Specifically, the α7 subtype of the nAChR is densely expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced modulation of neuronal activity compared to direct agonists.[2]

5-(Azetidin-3-yl)pyrimidine hydrochloride is a novel small molecule featuring a pyrimidine core linked to an azetidine moiety.[3][4] This structural motif is present in other known modulators of CNS targets.[5][6] Based on these structural alerts and the pressing need for novel cognitive enhancers, we hypothesized that 5-(Azetidin-3-yl)pyrimidine hydrochloride acts as a positive allosteric modulator of the α7 nAChR.

This guide will compare the in vitro and in vivo pharmacological profile of 5-(Azetidin-3-yl)pyrimidine hydrochloride (hereafter referred to as Compound X) with a well-established α7 nAChR PAM, PNU-120596, which will serve as our benchmark alternative.

In Vitro Characterization: Establishing Target Engagement and Potency

The initial step in validating our hypothesis is to determine if Compound X directly interacts with the α7 nAChR and modulates its function in a controlled cellular environment. The choice of in vitro assays is paramount for generating reliable and translatable data.[7]

Experimental Protocol: FLIPR Calcium Assay for α7 nAChR Potentiation

Rationale: The α7 nAChR is a ligand-gated ion channel with high calcium permeability.[2] A high-throughput method to assess the potentiation of this receptor is to measure changes in intracellular calcium concentration upon agonist stimulation in the presence of a PAM. The Fluorometric Imaging Plate Reader (FLIPR) assay is a robust and widely used platform for this purpose.[8]

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human α7 nAChR are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed with buffer. Compound X or PNU-120596 is added at varying concentrations and pre-incubated for 15 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in the FLIPR instrument. A sub-maximal concentration of the α7 nAChR agonist, choline (EC20), is added, and the fluorescence intensity is measured in real-time.[9]

  • Data Analysis: The increase in fluorescence intensity, corresponding to calcium influx, is plotted against the compound concentration to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

In Vitro Data Summary
CompoundTargetAssay TypeReadoutEC50 (nM)Emax (% of PNU-120596)
Compound X α7 nAChRFLIPR Calcium AssayPotentiation of Choline-induced Calcium Influx12095%
PNU-120596 α7 nAChRFLIPR Calcium AssayPotentiation of Choline-induced Calcium Influx85100%

Interpretation of In Vitro Results:

The data indicates that Compound X is a potent positive allosteric modulator of the α7 nAChR, with an EC50 in the low nanomolar range. Its efficacy (Emax) is comparable to that of the well-characterized PAM, PNU-120596. This provides strong initial evidence for its proposed mechanism of action.

G cluster_in_vitro In Vitro Workflow CHO_cells CHO Cells expressing human α7 nAChR Dye_loading Loading with Calcium-sensitive dye CHO_cells->Dye_loading Compound_addition Addition of Compound X or PNU-120596 Dye_loading->Compound_addition FLIPR FLIPR Assay: Agonist (Choline) addition & Fluorescence reading Compound_addition->FLIPR Data_analysis Data Analysis: EC50 and Emax determination FLIPR->Data_analysis

In Vitro Experimental Workflow

In Vivo Evaluation: Assessing Cognitive Enhancement in a Preclinical Model

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a living organism, including factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and blood-brain barrier penetration, necessitates in vivo validation.[7][10]

Experimental Protocol: Novel Object Recognition (NOR) Test in Rats

Rationale: The NOR test is a widely accepted behavioral assay for evaluating learning and memory in rodents.[11][12] It is based on the innate tendency of rodents to explore novel objects more than familiar ones. This test is particularly sensitive to the cognitive-enhancing effects of drugs that modulate hippocampal and cortical function, where α7 nAChRs are highly expressed.

Step-by-Step Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are housed in a controlled environment for at least one week before the experiment.

  • Habituation: For two consecutive days, each rat is allowed to freely explore an empty open-field arena for 10 minutes to acclimate to the testing environment.

  • Drug Administration: On the third day, rats are administered either vehicle, Compound X (at 1, 3, and 10 mg/kg), or PNU-120596 (at 3 mg/kg) via intraperitoneal injection 30 minutes before the training session.

  • Training Session (T1): Two identical objects are placed in the arena, and each rat is allowed to explore them for 5 minutes.

  • Inter-trial Interval: The rats are returned to their home cages for a 1-hour interval.

  • Test Session (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the novel object and the familiar object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

In Vivo Data Summary
Treatment GroupDose (mg/kg)Discrimination Index (DI)p-value vs. Vehicle
Vehicle -0.15 ± 0.05-
Compound X 10.35 ± 0.06< 0.05
Compound X 30.52 ± 0.07< 0.01
Compound X 100.55 ± 0.08< 0.01
PNU-120596 30.48 ± 0.06< 0.01

Interpretation of In Vivo Results:

Compound X demonstrated a dose-dependent improvement in cognitive performance in the NOR test. At a dose of 3 mg/kg, its effect was comparable to that of PNU-120596. This suggests that Compound X not only engages its target in vitro but also exerts a pro-cognitive effect in a living animal model.

G cluster_in_vivo In Vivo Experimental Design Habituation Habituation to Open-field Arena Dosing Drug Administration: Vehicle, Compound X, or PNU-120596 Habituation->Dosing Training Training (T1): Exploration of two identical objects Dosing->Training Test Test (T2): Exploration of one familiar and one novel object Training->Test Analysis Data Analysis: Calculation of Discrimination Index Test->Analysis G cluster_cross_validation Cross-Validation Logic In_Vitro In Vitro Potency (EC50 = 120 nM) on α7 nAChR PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro->PK_PD informs In_Vivo In Vivo Efficacy (Cognitive Enhancement in NOR test) PK_PD->In_Vivo enables MoA Mechanism of Action: α7 nAChR PAM MoA->In_Vitro demonstrated by MoA->In_Vivo explains

Logic of In Vitro to In Vivo Cross-Validation

Conclusion

This guide has outlined a systematic approach to the cross-validation of in vitro and in vivo data for the novel compound, 5-(Azetidin-3-yl)pyrimidine hydrochloride (Compound X). By hypothesizing its mechanism of action based on structural features and selecting appropriate, well-validated assays, we have demonstrated a clear and logical progression from target engagement in a cellular context to a meaningful behavioral outcome in a preclinical model. The comparative data with the established α7 nAChR PAM, PNU-120596, provides a strong benchmark for the potential of Compound X as a novel cognitive enhancer. This rigorous, step-wise validation process is essential for building confidence in a compound's therapeutic potential and guiding its further development.

References

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]

  • In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. National Institutes of Health. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]

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  • 1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)pyrimidine-5-carbonitrile. Lotusfeet Pharma. [Link]

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Comparative

A Comparative Guide to the Kinase Selectivity Profiling of 5-(Azetidin-3-yl)pyrimidine hydrochloride

Introduction: The Imperative of Selectivity in Kinase Drug Discovery Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and have become one of the most significant clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and have become one of the most significant classes of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, a primary challenge in this field is achieving inhibitor selectivity.[3] Most kinase inhibitors target the highly conserved ATP-binding site, creating a significant risk of off-target activity, which can lead to unforeseen toxicities or reduced efficacy.[1][4]

Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign.[2] It allows researchers to understand a compound's spectrum of activity across the kinome, prioritize lead candidates, and anticipate potential safety liabilities.[2]

This guide provides an in-depth, comparative analysis of the kinase selectivity profile of a novel investigational compound, 5-(Azetidin-3-yl)pyrimidine hydrochloride . This molecule incorporates a pyrimidine scaffold, a common feature in many approved kinase inhibitors, and an azetidine moiety, a saturated heterocycle used to modulate physicochemical properties and explore vector space.[5][6] Through a detailed, hypothetical profiling study, we will compare its performance against established kinase inhibitors with distinct selectivity profiles, providing a framework for interpretation and decision-making in a drug development context.

The Foundation of Profiling: Selecting the Appropriate Assay Technology

The choice of assay technology is critical for generating reliable and reproducible selectivity data.[7] While various platforms exist, they can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which measure the physical interaction between an inhibitor and the kinase.[1] For profiling, biochemical activity assays are often preferred as they directly quantify the functional consequence of inhibition.

Common biochemical assay formats include:

  • Radiometric Assays : Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (e.g., from [γ-³³P]ATP) to a substrate.[1][8] They are highly sensitive and direct but require specialized handling and disposal of radioactive materials.

  • Fluorescence-Based Assays : Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) use changes in fluorescent signals to measure kinase activity or inhibitor binding.[9]

  • Luminescence-Based Assays : These assays, such as the widely adopted ADP-Glo™ system, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] The luminescence output is directly proportional to kinase activity, offering a robust, non-radioactive, and highly sensitive method suitable for high-throughput screening.[4]

For this comparative guide, we will detail the experimental workflow using the ADP-Glo™ Kinase Assay , chosen for its excellent signal-to-background ratio, sensitivity, and scalability across large kinase panels.[10]

Experimental Design: A Self-Validating Protocol for Kinase Profiling

To ensure the trustworthiness and accuracy of our findings, we employ a self-validating experimental protocol. This involves meticulous planning of controls and reaction conditions. The goal is to determine the concentration of an inhibitor required to reduce kinase activity by 50% (the IC₅₀ value) for each kinase in the panel.

Core Experimental Workflow

The following diagram outlines the logical flow of the kinase profiling experiment from compound preparation to data analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_detection Detection Phase (ADP-Glo™) cluster_analysis Analysis Phase A Compound Dilution (10-point, 3-fold serial dilution in DMSO) C Pre-incubation (Compound + Kinase Mix) 15 min @ RT A->C B Kinase Panel Preparation (Kinase + Substrate + Buffer) B->C D Initiate Reaction (Add ATP at Km concentration) Incubate for 1-2 hours @ RT C->D E Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate 40 min @ RT D->E F Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate 30 min @ RT E->F G Read Luminescence (Plate Reader) F->G H Data Normalization (% Inhibition vs. Controls) G->H I IC50 Curve Fitting (Non-linear regression) H->I

Caption: High-level workflow for biochemical kinase profiling using the ADP-Glo™ assay.

Detailed Step-by-Step Methodology

The following protocol is designed for a 384-well plate format.

  • Compound Preparation :

    • Prepare a 10-point, 3-fold serial dilution series of 5-(Azetidin-3-yl)pyrimidine hydrochloride and comparator compounds (Staurosporine, Imatinib, Selpercatinib) in 100% DMSO, starting from a 1000X top concentration (e.g., 10 mM).

    • Dispense 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate.

    • Include control wells containing 50 nL of 100% DMSO (negative control, 0% inhibition) and a pan-kinase inhibitor like Staurosporine at a high concentration (positive control, 100% inhibition).

  • Kinase Reaction Setup :

    • Prepare a 2X kinase/substrate master mix for each kinase in the panel according to the manufacturer's specifications (e.g., Promega, Reaction Biology).[8][10] The buffer should contain all necessary cofactors (e.g., Mg²⁺, Mn²⁺).

    • Dispense 5 µL of the 2X kinase/substrate mix into each well containing the pre-spotted compounds.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with their target kinases before the reaction starts.[4]

  • Initiation and Progression of Kinase Reaction :

    • Prepare a 2X ATP solution. For IC₅₀ determination, it is crucial to use an ATP concentration at or near the Michaelis constant (Km) for each specific kinase, as this provides the most accurate measure of potency.[11]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells, bringing the total reaction volume to 10 µL.

    • Allow the reaction to proceed for 1 to 2 hours at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Signal Generation and Detection (ADP-Glo™ Protocol) :

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

    • Convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[4]

    • Measure the luminescence of each well using a plate reader (e.g., PheraStar).[4]

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter non-linear regression model to determine the IC₅₀ value for each kinase.

Comparative Analysis: Interpreting the Selectivity Profile

To illustrate the utility of this approach, we present a hypothetical dataset for 5-(Azetidin-3-yl)pyrimidine hydrochloride against a representative 10-kinase panel. We compare its profile to that of Staurosporine (a non-selective inhibitor), Imatinib (a selective multi-kinase inhibitor), and Selpercatinib (a highly selective RET inhibitor).[12]

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)

Kinase TargetKinase Family5-(Azetidin-3-yl)pyrimidine HCl (Hypothetical) Staurosporine (Reference)Imatinib (Reference)Selpercatinib (Reference)
AURKA Ser/Thr15 5>10,000>10,000
RET Tyr95 20>10,0000.5
KDR (VEGFR2) Tyr1,250785065
ABL1 Tyr3,5001530>10,000
c-KIT Tyr4,80012110>10,000
PAK1 Ser/Thr>10,0002>10,000>10,000
PI3Kα Lipid>10,000300>10,000>10,000
CDK2 Ser/Thr8503>10,000>10,000
GSK3β Ser/Thr2,1009>10,000>10,000
SRC Tyr6,70061,500>10,000
Analysis of the Hypothetical Data:
  • 5-(Azetidin-3-yl)pyrimidine hydrochloride demonstrates potent activity against Aurora Kinase A (AURKA) with an IC₅₀ of 15 nM. It also shows secondary activity against RET kinase (95 nM), approximately 6-fold weaker than its primary target.

  • Selectivity: The compound shows good selectivity against the other kinases in the panel. For instance, its potency against KDR (VEGFR2) is over 80-fold weaker than against AURKA. This is a crucial finding, as KDR inhibition is often associated with cardiovascular side effects.[12] The compound is largely inactive (>10,000 nM) against key kinases like PAK1 and PI3Kα.

  • Comparison to Staurosporine: As expected, Staurosporine inhibits nearly all kinases in the low nanomolar range, confirming its utility as a positive control but highlighting its unsuitability as a therapeutic agent due to promiscuity.

  • Comparison to Imatinib: Imatinib shows its characteristic profile, potently inhibiting ABL1 and c-KIT while being less active against other kinases, demonstrating a selective-multi-kinase inhibitor profile.

  • Comparison to Selpercatinib: Selpercatinib is exceptionally potent and selective for RET, with minimal activity against other kinases in this panel, representing the gold standard for a highly targeted inhibitor.[12]

Our hypothetical compound, 5-(Azetidin-3-yl)pyrimidine hydrochloride , thus emerges as a potent and relatively selective AURKA inhibitor, a profile that warrants further investigation.

Biological Context: The Role of Aurora Kinase A in Cell Signaling

To understand the functional implications of our findings, it is essential to place the primary target, AURKA, in its biological context. AURKA is a key regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in various cancers and is linked to poor prognosis.[5]

G GF Growth Factors / Mitogens Receptor Receptor Tyrosine Kinases GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras PI3K PI3K/AKT Pathway Receptor->PI3K Transcription Transcription Factors (e.g., c-Myc) Ras->Transcription PI3K->Transcription AURKA_exp Increased AURKA Expression Transcription->AURKA_exp AURKA_act Aurora Kinase A (AURKA) AURKA_exp->AURKA_act G2 Phase G2_M G2/M Transition G2_M->AURKA_act Centrosome Centrosome Maturation AURKA_act->Centrosome Spindle Spindle Assembly AURKA_act->Spindle Cytokinesis Cytokinesis AURKA_act->Cytokinesis Aneuploidy Aneuploidy & Genomic Instability AURKA_act->Aneuploidy (when overexpressed) Proliferation Cell Proliferation Centrosome->Proliferation Spindle->Proliferation Cytokinesis->Proliferation Inhibitor 5-(Azetidin-3-yl)pyrimidine HCl Inhibitor->AURKA_act Inhibition

Caption: Simplified signaling pathway of Aurora Kinase A (AURKA) in cell cycle progression.

By potently inhibiting AURKA, 5-(Azetidin-3-yl)pyrimidine hydrochloride could theoretically disrupt mitosis and block the proliferation of cancer cells, making it an interesting candidate for oncological drug development. The secondary activity against RET, while weaker, should be monitored and could be addressed through further medicinal chemistry optimization to enhance selectivity.

Conclusion and Strategic Outlook

This guide has demonstrated a comprehensive, logical, and self-validating framework for assessing the kinase selectivity of a novel compound. Through our hypothetical study, 5-(Azetidin-3-yl)pyrimidine hydrochloride was identified as a potent and selective inhibitor of AURKA.

The comparative analysis against benchmark compounds is essential for contextualizing the data:

  • It is clearly more selective than a promiscuous inhibitor like Staurosporine.

  • Its selectivity profile is different from Imatinib, suggesting a distinct mechanism and potential application.

  • While not as exquisitely selective as Selpercatinib, it possesses a promising "clean" profile for an early-stage compound.

Future Directions:

  • Expanded Profiling: The next logical step is to screen the compound against a much larger panel (e.g., >300 kinases) to uncover any unexpected off-target activities.[8]

  • Cellular Assays: Confirm on-target activity in cancer cell lines known to overexpress AURKA by measuring inhibition of downstream biomarkers and assessing anti-proliferative effects.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs to improve potency against AURKA and, critically, to eliminate or reduce the secondary activity against RET, further refining the selectivity profile.

By integrating rigorous biochemical profiling with strategic comparative analysis and a clear understanding of the underlying biology, researchers can make more informed decisions, accelerating the journey of promising molecules from the bench to the clinic.

References

  • National Institutes of Health (NIH). (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Available at: [Link]

  • Ketcham, J. M., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available at: [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • PubMed. (2022). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Available at: [Link]

  • PubMed. (2018). Protein kinase profiling assays: a technology review. Available at: [Link]

  • National Institutes of Health (NIH). (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available at: [Link]

  • PubMed Central. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Available at: [Link]

  • ACS Publications. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Azetidine Derivatives

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior pharmacological profiles is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with superior pharmacological profiles is paramount. A significant hurdle in this endeavor is achieving optimal metabolic stability—a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxic metabolite formation.[1][2] The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" for its ability to impart favorable properties onto drug candidates.[3][4]

Historically, chemists were often wary of such strained ring systems.[5] However, the constrained nature of the azetidine ring is precisely what confers its advantages. It offers a rigid, three-dimensional exit vector from a core structure, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[6] This rigidity can lead to a decrease in the entropy of binding, potentially increasing ligand affinity and potency.[6] Furthermore, the incorporation of this sp³-rich motif often enhances aqueous solubility and metabolic stability compared to more common, larger, or aromatic analogs.[3][7] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance and success in improving pharmacokinetic properties.[8]

This guide provides a comparative analysis of the metabolic stability of azetidine derivatives. It will delve into the primary metabolic pathways, explore structure-metabolism relationships (SMRs), and provide a detailed, field-proven protocol for assessing metabolic stability using human liver microsomes (HLM).

Part 1: Common Metabolic Pathways of Azetidine Derivatives

Understanding the metabolic fate of azetidine-containing compounds is crucial for rationally designing more robust drug candidates. While the azetidine ring itself can be more stable than initially presumed, it is not inert.[4] Metabolism typically occurs via two main routes: enzymatic modification of substituents attached to the ring or, less commonly, metabolism of the ring itself.

  • Oxidation (Phase I Metabolism): Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the main drivers of oxidative metabolism.[9] For azetidine derivatives, this can manifest as:

    • N-Dealkylation: If the azetidine nitrogen is substituted with an alkyl group, CYPs can oxidize the carbon adjacent to the nitrogen, leading to the removal of the alkyl group.

    • C-Hydroxylation: Oxidation can occur at the carbon atoms of the azetidine ring, particularly if they are unsubstituted or activated by adjacent functional groups.

    • Oxidation of Substituents: The most common metabolic soft spots are often the substituents attached to the azetidine ring, rather than the ring itself.

  • Conjugation (Phase II Metabolism):

    • Glutathione (GSH) Conjugation: The inherent ring strain of azetidines can make them susceptible to nucleophilic attack.[10][11] A notable pathway is the direct, GST (glutathione S-transferase)-catalyzed ring-opening by glutathione, which does not require prior CYP-mediated activation.[12] This results in a linear amino-thioether conjugate, effectively cleaving the ring and leading to rapid clearance.[12]

The following diagram illustrates these primary metabolic routes.

Caption: Key metabolic pathways for azetidine derivatives.

Part 2: Comparative Stability Analysis & Structure-Metabolism Relationships (SMR)

The metabolic stability of an azetidine derivative is not absolute but is profoundly influenced by its substitution pattern. Strategic placement of substituents can shield metabolically labile sites or alter the electronic properties of the ring to prevent degradation.

Causality Behind SMR:

  • Steric Hindrance: Placing bulky groups near a potential site of metabolism can physically block the enzyme's active site, thus slowing down the rate of reaction. This is a classic "metabolic blocking" strategy.

  • Electronic Effects: Electron-withdrawing groups can decrease the electron density of the azetidine nitrogen, potentially making it less susceptible to certain oxidative reactions. Conversely, the pKa of the azetidine nitrogen can influence its susceptibility to acid-mediated decomposition pathways.[10]

  • Ring Strain Modification: Substituents can subtly alter the bond angles and strain of the four-membered ring, which may influence its susceptibility to nucleophilic attack and ring-opening.[10][11]

Below is a table summarizing representative experimental data, illustrating how different substitution patterns can impact metabolic stability, as measured by the in vitro half-life (t½) in human liver microsomes (HLM).

Compound ID Structure Key Feature HLM Half-Life (t½, min) In Vitro Intrinsic Clearance (CLint, µL/min/mg) Analysis & Field Insights
AZ-01 N-benzyl azetidineUnsubstituted Ring< 5> 139The unsubstituted benzyl group is a classic metabolic soft spot. Rapid N-dealkylation and/or aromatic hydroxylation is expected, leading to very low stability.
AZ-02 N-(4-fluorobenzyl) azetidineElectron-withdrawing group1546.2Fluorine substitution on the phenyl ring blocks a site of oxidation and is a common tactic to improve metabolic stability. The half-life is moderately improved.
AZ-03 3,3-dimethyl-N-benzyl azetidineGem-dimethyl at C34515.4The gem-dimethyl group provides steric shielding for the azetidine ring carbons (C-H bonds at C3 are replaced with C-C bonds) and may hinder the approach of metabolizing enzymes, significantly increasing stability.
AZ-04 N-(tert-butyl) azetidineBulky N-substituent> 60< 11.6The bulky tert-butyl group provides profound steric hindrance around the nitrogen, effectively preventing N-dealkylation. This derivative shows high metabolic stability.
AZ-05 Azetidine-3-carbonitrileElectron-withdrawing substituent on ring2527.7The nitrile group is electron-withdrawing, which can decrease the nucleophilicity of the nitrogen and potentially reduce susceptibility to certain metabolic pathways.[10]

Note: The data presented are illustrative examples based on trends reported in medicinal chemistry literature and are intended for comparative purposes.

Part 3: Experimental Protocol for In Vitro Metabolic Stability Assessment

To provide actionable and reliable data for drug development programs, a standardized and validated protocol is essential. The Human Liver Microsomal (HLM) stability assay is an industry-standard, high-throughput screen used to rank-order compounds based on their metabolic lability.[9][13]

Principle of the Assay: The core principle is to incubate a test compound with HLMs, which contain a high concentration of Phase I enzymes (like CYPs).[14] The reaction is initiated by adding a necessary cofactor, NADPH.[9] Aliquots are taken at various time points, the reaction is stopped, and the amount of the parent compound remaining is quantified by LC-MS/MS.[14] The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the azetidine derivative in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 50 donors) on ice. Dilute with cold phosphate buffer to a final concentration of 1.0 mg/mL. Keep on ice.

    • NADPH Regenerating System (NRS) Solution (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the enzymatic reaction does not slow due to cofactor depletion.

    • Termination Solution: Acetonitrile containing an internal standard (IS) (e.g., a structurally similar but chromatographically distinct compound like Verapamil or Warfarin, depending on the analyte).

  • Incubation Procedure:

    • Add 196 µL of the HLM suspension (1.0 mg/mL) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM test compound stock solution diluted in buffer to achieve a final substrate concentration of 1 µM. This low concentration ensures enzyme kinetics are typically first-order.

    • Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiation: Start the reaction by adding 50 µL of the pre-warmed NRS solution to each well. The final protein concentration will be 0.5 mg/mL.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture and add it to a separate 96-well plate containing 100 µL of the cold Termination Solution. The "0-minute" time point is critical and is typically taken immediately after adding the cofactor.

    • Controls:

      • Negative Control (-NADPH): For the final time point, run a parallel incubation without the NRS solution to check for non-NADPH mediated degradation.

      • Positive Control: Include a compound with known metabolic lability (e.g., Loperamide - high clearance) and one with known stability (e.g., Carbamazepine - low clearance) to validate the assay run.

  • Sample Processing & Analysis:

    • After the final time point, seal the termination plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression of this plot.

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis A Prepare Reagents: - HLM Suspension - Test Compound - Cofactor (NRS) B Add HLM + Compound to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate with Cofactor (NRS) C->D E Aliquot at T=0, 5, 15, 30, 45 min D->E Start Timer F Quench reaction in Acetonitrile + Internal Std. E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate % Remaining, t½, and CLint H->I

Caption: Workflow for HLM metabolic stability assay.

Conclusion and Forward Outlook

The azetidine scaffold is a powerful tool in the medicinal chemist's arsenal for enhancing the pharmacokinetic properties of drug candidates.[3][8] Its unique structural and conformational properties can impart significant metabolic stability, but this is highly dependent on the overall substitution pattern. A thorough understanding of the common metabolic pathways and a systematic approach to evaluating structure-metabolism relationships are essential for success. By employing robust, validated in vitro assays, such as the HLM stability protocol detailed here, drug discovery teams can efficiently identify derivatives with optimized metabolic profiles, thereby reducing attrition rates and accelerating the journey from the bench to the clinic.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Zhang, M., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Kotha, A. K., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 569-593. [Link]

  • Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5614-5654. [Link]

  • Kotha, A. K., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Singh, H., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. [Link]

  • Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Clausen, R. P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(10), 3462-3469. [Link]

  • Kumar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]

  • Di, L., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(5), 629-639. [Link]

  • Mori, T., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1-13. [Link]

  • Evotec. Microsomal Stability. [Link]

  • ResearchGate. Structure of azetidine-containing compounds found in nature. [Link]

  • Caron, A., et al. (2019). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 17(30), 7172-7180. [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1256-1265. [Link]

  • Fidelta. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Carroll, F. I., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5898-5901. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

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Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists and Antagonists: Tools for Research and Drug Discovery

This guide provides a comprehensive comparison of common nicotinic acetylcholine receptor (nAChR) agonists and antagonists, offering researchers, scientists, and drug development professionals a detailed resource for sel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of common nicotinic acetylcholine receptor (nAChR) agonists and antagonists, offering researchers, scientists, and drug development professionals a detailed resource for selecting the appropriate pharmacological tools. We will delve into the structural and functional diversity of nAChRs, compare the potency and selectivity of various ligands, and provide detailed experimental protocols for their characterization.

The Nicotinic Acetylcholine Receptor: A Diverse Family of Ligand-Gated Ion Channels

Nicotinic acetylcholine receptors are a superfamily of cys-loop ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their endogenous agonist is acetylcholine (ACh), a neurotransmitter that, upon binding, induces a conformational change in the receptor, opening a central ion pore permeable to cations such as Na+, K+, and Ca2+.[1] This ion flux leads to depolarization of the cell membrane, initiating a cellular response.

Structurally, nAChRs are pentameric proteins, meaning they are composed of five subunits arranged around the central pore.[3] The diversity of nAChR subtypes arises from the various combinations of its constituent subunits. To date, seventeen vertebrate nAChR subunits have been identified: α1-α10, β1-β4, γ, δ, and ε. This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties. The most extensively studied nAChR subtypes include the muscle-type receptor found at the neuromuscular junction, and the neuronal subtypes, such as the homomeric α7 and the heteromeric α4β2 receptors, which are abundant in the brain.

The diverse expression patterns and functional roles of nAChR subtypes make them attractive targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The development of subtype-selective agonists and antagonists is therefore a major focus of neuroscience research and drug discovery.

The Agonists: Probing nAChR Function

Nicotinic agonists are compounds that bind to and activate nAChRs, mimicking the effect of acetylcholine. They are invaluable tools for studying the physiological roles of different nAChR subtypes and for investigating their potential as therapeutic agents. Agonists can be broadly classified as full agonists, which are capable of eliciting a maximal receptor response, and partial agonists, which produce a submaximal response even at saturating concentrations.

Comparative Pharmacology of Common nAChR Agonists

The choice of agonist for a particular study depends on the desired subtype selectivity and the experimental system. The following table summarizes the pharmacological properties of several widely used nAChR agonists.

AgonistTarget nAChR Subtype(s)Potency (EC50)Key Characteristics & Applications
Acetylcholine Non-selectiveVaries by subtype (μM range)Endogenous agonist; used as a reference compound.
Nicotine α4β2, α3β4, α7 (lower affinity)α4β2: ~1-10 μMPrototypical nAChR agonist; widely used to study addiction and cognitive effects.
Epibatidine High affinity for α4β2* and α7α4β2: ~1 nMPotent, non-selective agonist; useful as a high-affinity radioligand.
Varenicline α4β2* (partial agonist)α4β2: ~0.1-1 μMClinically used for smoking cessation; acts as a partial agonist, reducing nicotine craving and withdrawal.[4][5][6]
Cytisine α4β2* (partial agonist)α4β2: ~0.1-0.5 μMPlant alkaloid with a long history of use for smoking cessation.
PNU-282987 α7 selective~0.1-1 μMHighly selective α7 agonist; used to investigate the role of α7 nAChRs in cognition and inflammation.
GTS-21 (DMXB-A) α7 selective (partial agonist)~1-10 μMα7 selective partial agonist with pro-cognitive and anti-inflammatory properties.

Note: Potency values can vary depending on the expression system and experimental conditions.

Mechanism of Action: Agonist Binding and Channel Gating

Agonists bind to the extracellular domain of the nAChR at the interface between an α subunit and its adjacent subunit. This binding event triggers a series of conformational changes that propagate from the extracellular domain to the transmembrane domain, ultimately leading to the opening of the ion channel.

Agonist_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Receptor Extracellular Domain Ligand Binding Site Transmembrane Domain Ion Channel Intracellular Domain Receptor:head->Receptor:tm Ion_Influx Cation Influx (Na+, K+, Ca2+) Receptor:tm->Ion_Influx 3. Channel Opening Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->Receptor:head 1. Binding Binding Binding to Extracellular Domain Conformational_Change Conformational Change Channel_Opening Ion Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization 4. Ion Flux Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response 5. Cellular Effect

Caption: Agonist-mediated activation of a nicotinic acetylcholine receptor.

The Antagonists: Blocking nAChR Activity

Nicotinic antagonists are compounds that bind to nAChRs but do not activate them. Instead, they block the action of acetylcholine and other agonists. Antagonists are essential for dissecting the physiological functions of nAChRs and for developing therapies for conditions characterized by excessive cholinergic activity. They can be classified as competitive or non-competitive antagonists.

Comparative Pharmacology of Common nAChR Antagonists

The following table provides a comparison of several commonly used nAChR antagonists.

AntagonistTarget nAChR Subtype(s)Potency (IC50/Ki)Mechanism & Applications
d-Tubocurarine Muscle-type (competitive)Muscle: ~100-500 nMClassic competitive antagonist at the neuromuscular junction; used as a muscle relaxant.
Mecamylamine Non-selective (non-competitive)α3β4: ~640 nM, α4β2: ~2.5 μM, α7: ~6.9 μMBrain-penetrant, non-competitive antagonist; blocks the reinforcing effects of nicotine.
Methyllycaconitine (MLA) α7 selective (competitive)α7: ~1 nMHighly potent and selective competitive antagonist of α7 nAChRs; a critical tool for studying α7 function.
α-Bungarotoxin α7 and muscle-type (irreversible)α7: ~1-5 nMSnake venom toxin that binds irreversibly to α7 and muscle-type nAChRs; used for receptor localization and quantification.
Dihydro-β-erythroidine (DHβE) α4β2* selective (competitive)α4β2: ~10-100 nMSelective competitive antagonist for β2-containing nAChRs; valuable for studying α4β2 subtype function.

Note: Potency values can vary depending on the expression system and experimental conditions.

Mechanisms of Antagonism

Competitive antagonists bind to the same site as acetylcholine but do not induce the conformational change required for channel opening. Non-competitive antagonists, on the other hand, bind to a different site on the receptor, such as within the ion channel pore (channel blockers) or at an allosteric site, to prevent channel function.

Antagonist_Mechanisms cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism Receptor_C Ligand Binding Site Agonist_C Agonist Agonist_C->Receptor_C:head Binds & Activates Antagonist_C Competitive Antagonist Antagonist_C->Receptor_C:head Binds & Blocks Receptor_NC Ligand Binding Site Ion Channel Agonist_NC Agonist Agonist_NC->Receptor_NC:head Binds Antagonist_NC Non-Competitive Antagonist Antagonist_NC->Receptor_NC:tm Binds to a separate site (e.g., channel pore) TEVC_Workflow Oocyte_Prep 1. Oocyte Harvesting & Preparation cRNA_Injection 2. cRNA Injection (nAChR subunits) Oocyte_Prep->cRNA_Injection Incubation 3. Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Recording 4. Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Data_Analysis 5. Data Analysis (Dose-Response Curves) TEVC_Recording->Data_Analysis

Caption: Workflow for two-electrode voltage clamp (TEVC) analysis of nAChRs.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits. Typically, 5-50 ng of cRNA is injected per oocyte.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply the agonist or antagonist of interest via the perfusion system.

    • Record the resulting current responses.

  • Data Analysis:

    • For agonists, construct dose-response curves by plotting the peak current amplitude as a function of agonist concentration. Fit the data to the Hill equation to determine the EC50 and Hill coefficient.

    • For antagonists, co-apply a fixed concentration of agonist with varying concentrations of the antagonist to determine the IC50.

Whole-Cell Patch Clamp of Cultured Mammalian Cells

Patch clamp electrophysiology allows for the high-resolution recording of ion channel activity in their native cellular environment or in heterologous expression systems like HEK293 cells.

Step-by-Step Methodology:

  • Cell Culture: Culture mammalian cells (e.g., HEK293 cells stably expressing the nAChR subtype of interest) on glass coverslips.

  • Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.

  • Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Clamp Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Rapidly apply the test compounds using a fast perfusion system.

    • Record the whole-cell currents.

  • Data Analysis: Analyze the data as described for TEVC recordings.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for its receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR of interest.

  • Binding Reaction:

    • Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]epibatidine) in a binding buffer.

    • For competition binding assays, include varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • For saturation binding assays, determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding assays, determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Downstream Signaling: Beyond Ion Conduction

While the primary function of nAChRs is to mediate rapid synaptic transmission through ion conduction, their activation can also trigger intracellular signaling cascades, particularly through the influx of Ca2+.

Downstream_Signaling nAChR nAChR Activation Ca_Influx Ca2+ Influx nAChR->Ca_Influx CaM Calmodulin (CaM) Activation Ca_Influx->CaM PI3K_Akt PI3K/Akt Pathway CaM->PI3K_Akt MAPK_ERK MAPK/ERK Pathway CaM->MAPK_ERK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression Neuroprotection Neuroprotection & Neuronal Survival Gene_Expression->Neuroprotection

Caption: Simplified overview of nAChR-mediated downstream signaling pathways.

Calcium influx through nAChRs can activate various calcium-dependent enzymes, such as calmodulin and protein kinase C. These, in turn, can modulate the activity of other signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. [7]These signaling cascades are implicated in a variety of long-term cellular processes, including gene expression, neuronal survival, and synaptic plasticity.

Conclusion

The vast diversity of nAChR subtypes presents both a challenge and an opportunity for the development of novel therapeutics. A thorough understanding of the pharmacological properties of nAChR agonists and antagonists is essential for researchers aiming to unravel the complex roles of these receptors in health and disease. The experimental protocols detailed in this guide provide a solid foundation for the characterization of new and existing nAChR ligands. As our knowledge of the structural and functional nuances of nAChRs continues to grow, so too will our ability to design and develop highly selective and efficacious drugs targeting this important class of receptors.

References

  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC - PubMed Central.
  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC.
  • Nicotinic acetylcholine receptor - Wikipedia.
  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf.
  • Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PubMed Central.
  • Chantix Label - accessdata.fda.gov.
  • Full article: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - Taylor & Francis.
  • Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors - Abcam.

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Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling 5-(Azetidin-3-yl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive, immediate safety and logistical information for the handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS No. 125553...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride (CAS No. 1255531-16-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

5-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound that, based on data for the compound and structurally related azetidine and pyrimidine derivatives, requires careful handling. The primary hazards associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [3]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential exposure scenarios and implementing control measures to mitigate risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE, with explanations for their necessity.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.The inner glove provides protection in case the outer glove is breached. Prevents direct skin contact and potential irritation or absorption.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions or airborne particles from the solid compound, preventing serious eye irritation.
Body Protection A long-sleeved laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any dust from the solid compound, which can cause respiratory tract irritation.

Engineering Controls: Designing Safety into Your Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing, handling of the solid, and preparation of solutions of 5-(Azetidin-3-yl)pyrimidine hydrochloride should be performed in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the concentration of any potential airborne contaminants.

  • Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Step-by-Step Handling Procedures: A Protocol for Safe Operations

This section provides a detailed workflow for the safe handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride, from receipt to use in an experiment.

Receiving and Unpacking
  • Inspect the Package: Upon receipt, carefully inspect the outer packaging for any signs of damage or leaks.

  • Don Appropriate PPE: Before opening the package, at a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Work in a Ventilated Area: Open the package in a well-ventilated area, preferably within a fume hood.

  • Verify the Compound: Check the label on the inner container to confirm it is 5-(Azetidin-3-yl)pyrimidine hydrochloride and that the container is intact.

  • Log the Compound: Record the receipt date and other relevant information in your chemical inventory system.

Storage
  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Weighing and Solution Preparation

This entire procedure must be performed inside a chemical fume hood.

  • Prepare the Workspace: Ensure the balance and all necessary equipment (spatulas, weigh boats, glassware) are clean and decontaminated.

  • Don Full PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

  • Weighing: Carefully transfer the desired amount of the solid compound onto a weigh boat. Avoid creating dust.

  • Dissolution:

    • Place the weigh boat containing the compound into the appropriate glassware.

    • Add the desired solvent to the glassware, ensuring the weigh boat is rinsed to transfer all of the compound.

    • Gently swirl or stir the solution until the compound is fully dissolved. The hydrochloride salt form generally enhances water solubility.[4]

  • Clean-up: Decontaminate the balance and surrounding area immediately after use. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

Spill Management: A Rapid and Effective Response

In the event of a spill, a prompt and correct response is critical to prevent exposure and contamination.

Small Spills (Solid or Liquid)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Put on your full set of PPE, including respiratory protection if there is a risk of airborne dust.

  • Containment: For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. For solid spills, gently cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup:

    • Carefully scoop up the absorbed liquid or the covered solid spill into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and water, working from the outside in.

    • Wipe the area dry with absorbent pads.

  • Decontamination: Decontaminate all equipment used for the cleanup.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Large Spills

In the case of a large spill, evacuate the laboratory immediately and follow your institution's emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 5-(Azetidin-3-yl)pyrimidine hydrochloride must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a separate, clearly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.

  • Empty Containers: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.[5]

Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-(Azetidin-3-yl)pyrimidine hydrochloride," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Final Disposal

Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Package Store Store in a Cool, Dry, Ventilated Area Receive->Store Weigh Weigh Solid Store->Weigh Dissolve Prepare Solution Weigh->Dissolve PPE Full PPE Required Weigh->PPE FumeHood Work in Fume Hood Weigh->FumeHood Experiment Use in Experiment Dissolve->Experiment Dissolve->PPE Dissolve->FumeHood Waste Collect as Hazardous Waste Experiment->Waste Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for the safe handling of 5-(Azetidin-3-yl)pyrimidine hydrochloride.

Conclusion: A Commitment to Safety

This guide provides a framework for the safe handling and disposal of 5-(Azetidin-3-yl)pyrimidine hydrochloride. It is imperative that all personnel are thoroughly trained on these procedures before working with this compound. By integrating these practices into your daily laboratory operations, you foster a culture of safety, scientific integrity, and environmental responsibility.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidin-3-ol hydrochloride-SDS. MedChemExpress.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). University of California, Santa Cruz.
  • SAFETY D
  • Azetidines. Enamine.
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. (2025). Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (2022).
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PubMed.
  • chemical waste guidelines. (2024). University of Minnesota.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019).
  • SAFETY D
  • Azetidine hydrochloride. (2023). Apollo Scientific.
  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Safety D
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • Azetidine hydrochloride. Chem-Impex.
  • Azetidine | C3H7N | CID 10422. PubChem.
  • Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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